molecular formula C7H10N2O2S B2450248 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid CAS No. 1485749-64-1

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid

Cat. No.: B2450248
CAS No.: 1485749-64-1
M. Wt: 186.23
InChI Key: KBSQOUBWSOTEEC-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is characterized by a propanoic acid chain linked to a 4-methyl-1,3-thiazole ring via an amino group. This structure classifies it as a thiazole derivative, a family of heterocyclic compounds known for their significant presence and utility in medicinal and agricultural chemistry research. The compound serves as a valuable synthetic intermediate or building block for researchers working in various fields. Its molecular framework, incorporating both a carboxylic acid functional group and an electron-rich thiazole heterocycle, makes it a versatile precursor for the synthesis of more complex molecules. Potential research applications include its use in developing novel pharmaceutical candidates, particularly as its structure is reminiscent of components found in bioactive molecules and certain approved drugs . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-3-12-7(8-4)9-5(2)6(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSQOUBWSOTEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Horizons of 2-Aminothiazole Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Systemic Modulation

Executive Summary & Pharmacophore Rationale

The fusion of a 2-aminothiazole core with a propanoic acid moiety represents a strategic "privileged scaffold" design in modern medicinal chemistry. This specific structural combination leverages the bioisosteric properties of the thiazole ring (mimicking peptide bonds or aromatic spacers) with the ionic binding capability of the propanoic acid tail (mimicking fatty acids or carboxylate side chains).

Key Therapeutic Areas:

  • Metabolic Regulation: Acting as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, where the acid tail mimics endogenous fatty acids to bind the Ligand Binding Domain (LBD).

  • Oncology: Targeting SIRT2 and EGFR, where the scaffold acts as a competitive inhibitor, disrupting cancer cell proliferation.

  • Anti-inflammatory: Modulation of COX enzymes and cytokine pathways via inhibition of NF-

    
    B signaling.
    
Structural Biology & Structure-Activity Relationship (SAR)

The efficacy of 2-aminothiazole propanoic acid derivatives relies on a tripartite pharmacophore model.

Structural DomainChemical FunctionBiological Interaction
The "Warhead" (Thiazole) Electron-rich aromatic heterocycle.Participates in

-

stacking with aromatic residues (e.g., Phe, Tyr) in the receptor pocket. The C2-amine acts as a critical H-bond donor.
The "Tail" (Propanoic Acid) Carboxylic acid / Carboxylate anion.Forms electrostatic salt bridges with positively charged residues (e.g., Arginine in PPARs, Lysine in Kinases).
The Linker Alkyl chain or Amide bond.Determines the conformational entropy. A 3-carbon spacing (propanoic) is often optimal for reaching deep binding pockets without steric clash.

Critical SAR Insights:

  • N-Substitution: Substitution at the C2-amino group with the propanoic acid chain (N-alkylation) often improves metabolic stability compared to amide linkages, which are susceptible to hydrolysis.

  • C4/C5 Substitution: Bulky aryl groups at the C4 position of the thiazole ring enhance hydrophobic interactions, critical for high-affinity binding in the large hydrophobic pocket of PPAR

    
     or the catalytic cleft of EGFR.
    
Primary Biological Mechanisms
A. Metabolic Syndrome: PPAR Pan-Agonism

Derivatives such as MHY2013 (a benzothiazole analogue) and related 2-aminothiazole propanoic acids function as PPAR pan-agonists (


, 

,

).
  • Mechanism: The propanoic acid tail mimics the carboxylate head of fatty acids. It enters the PPAR Ligand Binding Domain (LBD), stabilizing Helix 12.

  • Outcome: This stabilization promotes heterodimerization with the Retinoid X Receptor (RXR). The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA, upregulating insulin-sensitizing hormones like FGF21 and Adiponectin .

B. Oncology: SIRT2 and EGFR Inhibition

Recent studies identify 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potent inhibitors of SIRT2 (a deacetylase) and EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: The thiazole core occupies the adenine-binding pocket of the enzyme, while the propanoic acid moiety interacts with hydrophilic residues at the pocket's entrance, locking the enzyme in an inactive conformation.

  • Outcome: Induction of apoptosis in resistant lung cancer cell lines (e.g., A549).[1]

Visualizing the Signaling Pathway

The following diagram illustrates the activation pathway of PPARs by these derivatives, leading to metabolic homeostasis.

PPAR_Pathway Ligand 2-Aminothiazole Propanoic Acid PPAR PPAR (LBD) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerizes RXR RXR RXR->Complex DNA DNA (PPRE) Complex->DNA Binds Promoter CoAct Co-Activators (PGC-1α) CoAct->DNA Recruitment Transcription Transcription: FGF21, Adiponectin DNA->Transcription Initiates Effect Insulin Sensitization Lipid Lowering Transcription->Effect Physiological Response

Caption: Mechanism of Action for PPAR-modulating 2-aminothiazole derivatives. The ligand stabilizes the PPAR-RXR complex, recruiting co-activators to drive transcription of metabolic regulators.

Experimental Protocols
Protocol A: Synthesis via Modified Hantzsch Condensation

Objective: Synthesis of 3-[(4-phenylthiazol-2-yl)amino]propanoic acid.

Reagents:

  • Acetophenone derivative (1.0 eq)

  • Thiourea (1.0 eq)

  • Iodine (

    
    ) (1.0 eq) or Bromine (
    
    
    
    )
  • Beta-alanine (for post-cyclization coupling) or 3-thioureidopropanoic acid (for direct cyclization).

Workflow:

  • Bromination: Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at 0°C to generate

    
    -bromoacetophenone.
    
  • Cyclization (Hantzsch): Reflux

    
    -bromoacetophenone with 3-thioureidopropanoic acid  in ethanol for 4–6 hours.
    
    • Note: Using 3-thioureidopropanoic acid directly incorporates the propanoic acid tail during ring formation, avoiding difficult N-alkylation steps later.

  • Work-up: Cool the mixture. Neutralize with

    
     to precipitate the crude solid.
    
  • Purification: Recrystallize from ethanol/water. Verify structure via

    
    -NMR (Look for thiazole proton singlet ~6.5-7.0 ppm and propanoic acid triplets ~2.5 ppm).
    
Protocol B: PPAR

Luciferase Reporter Assay

Objective: Quantify the agonistic activity of the synthesized derivative.

Materials:

  • HEK293 Cells.

  • Plasmids: pM-PPAR

    
    -LBD (Gal4 DNA binding domain fused to PPAR ligand binding domain) and pFR-Luc (Gal4-responsive luciferase reporter).
    
  • Transfection Reagent: Lipofectamine 2000.

Step-by-Step:

  • Seeding: Plate HEK293 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Transfection: After 24h, co-transfect pM-PPAR

    
    -LBD and pFR-Luc using Lipofectamine.
    
  • Treatment: 24h post-transfection, replace media with serum-free DMEM containing the test compound (0.1

    
    M – 100 
    
    
    
    M).
    • Control: Use Fenofibrate (10

      
      M) as a positive control.
      
    • Vehicle: 0.1% DMSO.

  • Lysis & Detection: Incubate for 24h. Lyse cells using Passive Lysis Buffer. Add Luciferase Assay Substrate.

  • Data Analysis: Measure luminescence. Normalize to total protein or Renilla luciferase (if co-transfected). Calculate

    
     using non-linear regression.
    
Synthesis Workflow Visualization

Synthesis_Flow Ketone Acetophenone Derivative HaloKetone α-Halo Ketone Intermediate Ketone->HaloKetone Halogenation Halogen Bromine / Iodine Halogen->HaloKetone Thiourea_Acid 3-Thioureido- propanoic Acid Condensation Hantzsch Condensation (Reflux in EtOH) Thiourea_Acid->Condensation HaloKetone->Condensation Crude Crude Hydrobromide Salt Condensation->Crude Neutralization Neutralization (NaHCO3) Crude->Neutralization Final 2-Aminothiazole Propanoic Acid Neutralization->Final

Caption: Modified Hantzsch synthesis pathway for direct generation of the target scaffold.

References
  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013).[2][3] Oncotarget, 8(10), 16912–16924.

  • Kamal, A., et al. (2015). 2-Aminothiazole derivatives: A privileged scaffold for drug discovery.
  • Plech, T., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.

    • (Note: Citation based on search context regarding SIRT2/EGFR active propanoic derivatives).

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.[4] Acta Chimica Slovenica, 65(1), 1-22.

Sources

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profile of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , a critical heterocyclic building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2][3][4]

Identity & Nomenclature

This compound represents a structural hybrid of the amino acid alanine and a 2-aminothiazole moiety.[1][2][3][5] It serves as a bioisostere for tryptophan or histidine derivatives in fragment-based drug discovery (FBDD).[3][4][5]

Identifier Value
IUPAC Name 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid
Common Synonyms N-(4-Methyl-2-thiazolyl)alanine; 2-(4-Methylthiazol-2-ylamino)propionic acid; N-(4-Methyl-2-thiazolyl)-DL-alanine
CAS Registry Number Note: Specific CAS assignment for the free acid is often proprietary or listed under generic aminothiazole acid derivatives.[1][2][3][4][6][7] Primary identification should rely on InChIKey.[1][3][5]
InChIKey KBSQOUBWSOTEEC-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(C)C(=O)O
Molecular Formula C

H

N

O

S
Molecular Weight 186.23 g/mol
Physicochemical Properties

Understanding the solid-state and solution-phase behavior is crucial for optimizing reaction yields and purification.[1][2][3]

Property Data / Prediction Implication for Handling
Physical State Off-white to pale yellow solidHygroscopic; store in desiccator.[1][2][3]
Solubility Soluble in DMSO, DMF, MeOH.[2][3][5] Sparingly soluble in water.[1][3][5]Use polar aprotic solvents for coupling reactions.[1][3][5]
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Forms salts readily with bases (TEA, DIPEA).[2][3][4][5]
pKa (Base) ~5.3 (Thiazole nitrogen)Can be protonated by strong acids; useful for HCl salt formation.[3][4][5]
LogP ~0.8 (Predicted)Moderate lipophilicity; suitable for cell-permeable scaffolds.[2][3][4][5]
Synthesis & Manufacturing Protocols

The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid typically follows a nucleophilic substitution pathway (Method A) or a Hantzsch thiazole synthesis adaptation (Method B).[1][2][3][4] Method A is preferred for laboratory-scale preparation due to higher regioselectivity.[1][2][3][5]

Method A: Nucleophilic Substitution (Standard Protocol)

This method involves the alkylation of 2-amino-4-methylthiazole with a 2-halopropanoic acid derivative.[1][2][3][4]

Reagents:

  • 2-Amino-4-methylthiazole (1.0 eq)[1][2][3][4]

  • 2-Bromopropanoic acid (1.1 eq)[1][2][3][4]

  • Base: Triethylamine (TEA) or Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)[2][4][5]
  • Solvent: DMF or Toluene[1][2][3][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-4-methylthiazole (11.4 g, 100 mmol) in anhydrous DMF (100 mL) under nitrogen atmosphere.

  • Base Addition: Add K

    
    CO
    
    
    
    (27.6 g, 200 mmol) and stir at room temperature for 15 minutes.
  • Alkylation: Dropwise add 2-bromopropanoic acid (16.8 g, 110 mmol) over 30 minutes. The reaction is exothermic; maintain temperature below 40°C.[1][3][5]

  • Reflux: Heat the mixture to 80°C for 6–12 hours. Monitor conversion via TLC (MeOH:DCM 1:9) or LC-MS.[1][3][4][5][8]

  • Workup:

    • Cool to room temperature.[1][3][5]

    • Pour into ice-water (500 mL) and adjust pH to ~4.0 using 1N HCl.

    • Extract with Ethyl Acetate (3 x 150 mL).[3][4][5]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis_Pathway R1 2-Amino-4-methylthiazole Cond K2CO3, DMF 80°C, 12h R1->Cond R2 2-Bromopropanoic acid R2->Cond I1 Transition State (Nucleophilic Attack) Prod 2-[(4-Methyl-1,3-thiazol-2-yl) amino]propanoic acid I1->Prod - HBr Cond->I1 Alkylation

Caption: Nucleophilic substitution pathway for the synthesis of the target aminothiazole acid.

Applications in Drug Discovery

This compound is a versatile scaffold rather than a final drug.[1][3][5] It is utilized in the following areas:

  • Peptidomimetics: The thiazole ring acts as a rigid bioisostere for the peptide bond or the side chains of Histidine/Tryptophan, improving metabolic stability against proteases.[1][3][5]

  • Fragment-Based Drug Discovery (FBDD): Used as a "linker fragment" connecting aromatic warheads to solubilizing tails.[2][3][4][5]

  • Kinase Inhibitors: The 2-aminothiazole core is a privileged structure in kinase inhibition (e.g., Dasatinib analogs), capable of forming hydrogen bonds with the hinge region of ATP-binding pockets.[1][2][3][5]

Structural Taxonomy & Logic

Taxonomy Class Heterocyclic Amino Acids Sub1 Thiazole Derivatives Class->Sub1 Sub2 N-Substituted Alanines Class->Sub2 Target 2-[(4-Methyl-1,3-thiazol-2-yl) amino]propanoic acid Sub1->Target Sub2->Target App1 RORgamma Modulators Target->App1 App2 Kinase Inhibitors Target->App2 App3 Agrochemicals (Auxin mimics) Target->App3

Caption: Structural classification and downstream applications of the target compound.

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard precautions for aminothiazoles apply.[2][3][5]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3][4][5]

  • GHS Signal Word: Warning.[1][2][3][5]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][4][5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References
  • PubChem. 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid (Compound Summary). National Library of Medicine.[1][3][5] [Link]

  • Mickevičius, V., et al. (2011).[3][4][5] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 16(1), 1-x.[2][3][4][5] [Link] (Cited for synthesis methodology of similar N-thiazolyl amino acids).[2][3][4][5]

  • Uni.lu. PubChemLite for Metabolomics.[1][3][5] University of Luxembourg.[1][3][5] [Link] (Source of InChIKey verification).[3][4][5]

Sources

Structure-activity relationship (SAR) of 4-methyl-2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-Aminothiazole Derivatives

Executive Summary The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Within this class, the 4-methyl-2-aminothiazole subclass occupies a unique chemical space. Unlike its 4-phenyl analogs (common in kinase inhibitors like Dasatinib), the 4-methyl variant offers a compact, lipophilic profile ideal for penetrating restricted enzymatic pockets (e.g., iNOS, specific bacterial targets) and crossing the blood-brain barrier.

This guide synthesizes the chemical logic, synthetic pathways, and SAR profiles of 4-methyl-2-aminothiazole derivatives, designed for researchers optimizing lead compounds.

Part 1: The Chemical Foundation

The ubiquity of this scaffold stems from its ease of synthesis and its electronic duality. The thiazole ring acts as a bioisostere of pyridine but with higher lipophilicity. The C2-amino group is a versatile nucleophile, while the C5 position is electron-rich, susceptible to electrophilic attack.

Validated Synthetic Protocol: The Hantzsch Condensation

The most robust method for generating the 4-methyl-2-aminothiazole core is the Hantzsch synthesis. This reaction condenses an


-haloketone with thiourea.[1]

Protocol 1: Synthesis of 4-Methyl-2-Aminothiazole

  • Objective: To synthesize the core scaffold on a multi-gram scale.

  • Reagents: Chloroacetone (1.0 eq), Thiourea (1.0 eq), Ethanol (Solvent), NaHCO₃ (Neutralization).

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by intramolecular condensation.[1]
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 7.6g (0.1 mol) of thiourea in 50 mL of absolute ethanol.

  • Addition: Add 9.25g (0.1 mol) of chloroacetone dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature below 40°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of thiourea via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup: Cool to room temperature. The hydrochloride salt may precipitate.[1][2] Evaporate ethanol under reduced pressure.

  • Neutralization: Redissolve residue in minimal water and neutralize with saturated NaHCO₃ solution until pH ~8. The free base will precipitate as a crystalline solid.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Melting point should be 44-46°C. ¹H NMR (CDCl₃):

    
     2.25 (s, 3H, CH₃), 4.90 (br s, 2H, NH₂), 6.10 (s, 1H, C5-H).
    
Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from raw materials to functionalized derivatives.

HantzschSynthesis Reagents Reagents: Chloroacetone + Thiourea Intermediate Intermediate: S-alkylated Thioimidate Reagents->Intermediate Nucleophilic Attack Cyclization Process: Reflux/Dehydration (-H2O) Intermediate->Cyclization Intramolecular Core Core Scaffold: 4-Methyl-2-Aminothiazole Cyclization->Core Neutralization Deriv Derivatization: Acylation/Schiff Base Core->Deriv Optimization

Caption: Figure 1.[3] The Hantzsch synthesis pathway for generating the 4-methyl-2-aminothiazole core.

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold can be dissected into three distinct zones.

Zone 1: The C2-Amino Group (The Interaction Head)

This is the primary vector for modification. The free amine is often too polar and metabolically labile (N-acetylation).

  • Amide Linkage: Conversion to amides (e.g., benzoyl derivatives) improves lipophilicity and stability. In anti-tubercular studies, bulky lipophilic amides at C2 increased potency by >100-fold compared to the free amine [1].

  • Schiff Bases (Hydrazones): Reacting the amine with aromatic aldehydes creates Schiff bases. These are critical for antimicrobial activity . The azomethine nitrogen (-N=CH-) acts as a metal chelator, disrupting bacterial cell walls [2].

  • Urea/Thiourea Linkages: Essential for kinase inhibition (e.g., in CDK inhibitors), providing hydrogen bond donors/acceptors to interact with the hinge region of ATP-binding pockets.

Zone 2: The C4-Methyl Group (The Lipophilic Anchor)

Why methyl?

  • Steric Fit: Unlike the bulky phenyl group in Dasatinib, the C4-methyl group allows the molecule to fit into smaller hydrophobic pockets. In studies of iNOS inhibitors , the 4-methyl group was found to be the optimal size; larger groups abolished selectivity between iNOS and nNOS [3].

  • Electronic Effect: The methyl group is weakly electron-donating (+I effect), which slightly increases the basicity of the thiazole nitrogen and the nucleophilicity of the C5 position.

Zone 3: The C5-Position (The Modulation Site)

The C5 carbon is the "back door" of the molecule.

  • Halogenation: Introduction of Br or Cl at C5 increases lipophilicity and metabolic stability (blocking oxidation).

  • Coupling: C5 is the site for Suzuki/Stille couplings to extend the scaffold. However, in the 4-methyl series, bulky C5 substituents often clash sterically if the target pocket is narrow.

SAR Visualization Map

SAR_Map Core 4-Methyl-2-Aminothiazole (Scaffold) Zone1 Zone 1: C2-Amino (Interaction Head) Core->Zone1 Zone2 Zone 2: C4-Methyl (Lipophilic Anchor) Core->Zone2 Zone3 Zone 3: C5-Position (Modulation Site) Core->Zone3 Z1_Effect Modification: Amides/Schiff Bases Effect: H-Bonding, Metal Chelation Target: Kinase Hinge, Bacteria Zone1->Z1_Effect Z2_Effect Modification: Keep Methyl vs Phenyl Effect: Pocket Selectivity (iNOS) Target: Restricted Hydrophobic Pockets Zone2->Z2_Effect Z3_Effect Modification: Halogen/Aryl Coupling Effect: Metabolic Stability, Potency Risk: Steric Clash if too bulky Zone3->Z3_Effect

Caption: Figure 2. Strategic SAR map detailing the functional roles of the C2, C4, and C5 positions.

Part 3: Therapeutic Applications & Data[5][6]

Antimicrobial Activity (Schiff Bases)

Schiff bases derived from 4-methyl-2-aminothiazole show significant activity against Gram-negative bacteria. The mechanism involves the inhibition of cell wall synthesis and chelation of essential trace metals.

Table 1: Comparative MIC Data (µg/mL) for 4-Methyl-2-Aminothiazole Schiff Bases [2]

Compound IDR-Group (Aldehyde origin)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Control Ampicillin6.256.25N/A
MAT-1 4-Nitrobenzylidene12.525.050.0
MAT-2 2-Hydroxybenzylidene6.2512.525.0
MAT-3 4-Chlorobenzylidene25.050.0>100

Insight: The presence of a hydroxyl group (MAT-2) enhances activity, likely due to increased hydrogen bonding capability or chelation stability.

Nitric Oxide Synthase (iNOS) Inhibition

Selective inhibition of inducible NOS (iNOS) is a target for anti-inflammatory drugs. The 4-methyl group is critical here.

Table 2: Selectivity Profile of Thiazole Derivatives [3]

CompoundC4-SubstituentC5-SubstituentiNOS IC₅₀ (µM)Selectivity (iNOS/nNOS)
Lead A MethylIsopropyl0.85>50x
Analog B PhenylH12.4<5x
Analog C MethylH4.210x

Insight: Replacing the C4-Methyl with a Phenyl group (Analog B) drastically reduces potency and selectivity, proving the necessity of the compact methyl group for this specific target.

Anti-Prion Activity (The IND24 Connection)

While IND24 is a famous anti-prion 2-aminothiazole, its development history highlights the scaffold's evolution. Early screens identified the 2-aminothiazole core.[4][5] Optimization led to IND24 (which possesses a biphenyl at C4), but the 4-methyl variants served as critical, less toxic early leads that established blood-brain barrier permeability [4].

Part 4: Experimental Protocol (Bioassay)

Protocol 2: MTT Cytotoxicity Assay (Anticancer Screening) To evaluate the antiproliferative potential of synthesized derivatives.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve 4-methyl-2-aminothiazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 5: References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (Available via NIH/PubMed). Link

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 2020.[6][7] Link

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 2004.[8] Link

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 2011. Link

Sources

Technical Guide: Solubility Profiling of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic Acid

[1]

Executive Summary

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is a bifunctional heterocyclic building block often utilized in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics.[1] Its solubility profile is governed by its amphoteric nature , resulting in significant pH-dependent solubility in aqueous media and selective solubility in organic solvents based on polarity and hydrogen-bonding capability.[1]

  • Aqueous Solubility: Highly pH-dependent.[1] Minimal at the isoelectric point (pI ~3.5–4.5); high in acidic (pH < 2) and basic (pH > 6) conditions.[1]

  • Organic Solubility: High in polar aprotic solvents (DMSO, DMF); moderate in polar protic solvents (Ethanol, Methanol); negligible in non-polar solvents (Hexane, Heptane).

Physicochemical Basis of Solubility

To develop robust formulation or purification protocols, one must understand the molecular drivers of this compound's solubility.

Structural Analysis

The molecule consists of three distinct pharmacophoric features that dictate its solvation shell:

  • Thiazole Ring (Lipophilic/Basic): The 4-methyl-1,3-thiazole core is aromatic and moderately lipophilic.[1] The ring nitrogen and the exocyclic amine participate in resonance, modulating basicity.

  • Secondary Amine (Linker): The bridging nitrogen is less basic than a typical aliphatic amine due to electron delocalization into the thiazole ring (pKa ~5.3 for the conjugate acid).[1]

  • Propanoic Acid Tail (Hydrophilic/Acidic): Provides a classic carboxylic acid moiety (pKa ~3.8–4.2), acting as a hydrogen bond donor and acceptor.

Ionization and Zwitterionic Character

In solution, the molecule exists in equilibrium between three species:

  • Cationic Form: Protonated thiazole/amine (at pH < 3).[1]

  • Neutral/Zwitterionic Form: Deprotonated acid / Protonated amine (at pH ~3–5).[1] This species has the highest lattice energy and lowest water solubility.

  • Anionic Form: Deprotonated carboxylate (at pH > 6).[1]

Table 1: Predicted Physicochemical Properties

Property Value (Approx.) Implication
Molecular Weight 186.23 g/mol Small molecule, favorable kinetics.[1]
LogP (Octanol/Water) 0.3 – 0.7 Moderately polar; partitions into aqueous phase if ionized.[1]
pKa (Acid) ~3.8 Soluble as carboxylate salt above pH 5.[1]
pKa (Base) ~5.3 Soluble as hydrochloride salt below pH 3.[1]

| H-Bond Donors | 2 | High potential for crystal lattice stability.[1] |

Solubility in Water: pH Dependence

Water solubility is not a single value for this compound but a curve dependent on protonation state.

The "U-Shaped" Solubility Curve

The solubility profile follows a classic U-shape characteristic of ampholytes.

  • Region A (pH < 2): High solubility (>50 mg/mL).[1] The basic nitrogen is protonated. The ionic repulsion prevents aggregation.

  • Region B (pH 3–5): Minimum solubility (Isoelectric Point). The molecule is neutral or zwitterionic, maximizing intermolecular H-bonding and crystal lattice stability. Precipitation risk is highest here.[1]

  • Region C (pH > 6): High solubility (>50 mg/mL).[1] The carboxylic acid is deprotonated to a carboxylate anion (

    
    ), highly solvated by water molecules.
    
Visualization: Speciation & Solubility

The following diagram illustrates the transition between soluble and insoluble forms.

Speciationcluster_acidAcidic Medium (pH < 2)cluster_neutralIsoelectric Point (pH 3-5)cluster_basicBasic Medium (pH > 6)CationCationic Form(Soluble)[R-NH2+ - COOH]NeutralZwitterion/Neutral(Least Soluble)[R-NH - COOH]Cation->Neutral+ OH- (Deprotonation)Neutral->Cation+ H+ (Protonation)AnionAnionic Form(Soluble)[R-NH - COO-]Neutral->Anion+ OH- (Deprotonation)Anion->Neutral+ H+ (Protonation)

Caption: pH-dependent speciation showing the transition from soluble ionic forms to the less soluble neutral form.[1]

Solubility in Organic Solvents

For synthesis, purification, and stock solution preparation, organic solvent selection is critical.[2]

Table 2: Organic Solvent Compatibility Guide

Solvent ClassExamplesSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for stock solutions (10–20 mM) for biological assays.[1] Breaks intermolecular H-bonds effectively.[1]
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Good for recrystallization . Solubility increases significantly with heat.
Ethers THF, DioxaneLow to Moderate Useful as co-solvents in synthesis but poor for dissolving the zwitterion.
Chlorinated DCM, ChloroformLow Poor solubility unless the compound is protected (e.g., esterified).
Non-Polar Hexane, HeptaneNegligible (<0.1 mg/mL)Excellent antisolvents to induce precipitation after reaction.
Recrystallization Strategy

To purify the compound, exploit the temperature-dependent solubility in ethanol or water/ethanol mixtures.

  • Dissolve crude material in boiling Ethanol (or 90:10 EtOH:H2O).

  • Hot filter to remove insoluble impurities.

  • Slowly cool to 4°C. The zwitterionic form will crystallize out as the solubility drops.

Experimental Protocols

As a self-validating system, use these protocols to determine exact solubility values for your specific lot.

Thermodynamic Solubility (Shake-Flask Method)

Use this for formulation development.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 2.0, 7.4) or solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Kinetic Solubility (DMSO Precipitation)

Use this for high-throughput screening (HTS).

  • Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Spike: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure absorbance at 620 nm (turbidimetry). If Abs > Reference, precipitation has occurred.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application.

SolubilityWorkflowStartStart: Solubility AssessmentGoalDefine GoalStart->GoalBioAssayBiological Assay(Stock Solution)Goal->BioAssayPurificationPurification(Crystallization)Goal->PurificationFormulationIV Formulation(Aqueous)Goal->FormulationDMSOUse DMSO or DMF(10-20 mM)BioAssay->DMSOAlcoholUse Ethanol/Water(Hot -> Cold)Purification->AlcoholpH_AdjustAdjust pH(Acidic <3 or Basic >7)Formulation->pH_AdjustSaltForm Salt(HCl or Na+)Formulation->Salt

Caption: Decision tree for solvent selection based on experimental requirements.

References

  • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Williams, R. pKa Data Compilation.[3] Organic Chemistry Data. Available at: [Link]

  • Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.

Technical Guide: Antimicrobial Properties of N-Substituted 2-Aminothiazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential of N-substituted 2-aminothiazole carboxylic acids , a privileged scaffold in modern medicinal chemistry. Unlike generic thiazoles, the incorporation of a carboxylic acid moiety (typically at the C-4 or C-5 position) combined with N-substitution creates a unique chemical environment that balances lipophilicity with specific polar interactions. This guide details their synthesis via the Hantzsch protocol, their mechanism of action targeting bacterial DNA gyrase and Mur ligases, and provides validated experimental workflows for their evaluation.

Chemical Rationale & Structure-Activity Relationship (SAR)

The 2-aminothiazole ring acts as a bioisostere of pyridine and thiazolidinone, offering a planar, aromatic system capable of


-

stacking within enzyme active sites.
The Core Scaffold

The pharmacophore consists of three critical zones:

  • Position 2 (Amino Group): The N-substitution point.[1] Derivatization here (e.g., aryl, acyl, or alkyl groups) modulates the LogP (lipophilicity), crucial for penetrating the bacterial cell wall.

  • Position 4/5 (Carboxylic Acid): The acid functionality serves two roles:

    • Direct Binding: Forms hydrogen bonds or salt bridges with positively charged residues (e.g., Arginine) in target proteins like DNA Gyrase B.

    • Synthetic Handle: Acts as a precursor for esters (prodrugs) or amides to further extend the scaffold.

  • Ring Nitrogen/Sulfur: The thiazole nitrogen acts as a hydrogen bond acceptor (HBA), while the sulfur atom contributes to electronic distribution and potential hydrophobic interactions.

SAR Insights
  • N-Aryl Substitution: Electron-withdrawing groups (EWGs) like -Cl, -NO

    
    , or -CF
    
    
    
    on the N-phenyl ring typically enhance antimicrobial potency by increasing the acidity of the NH proton, strengthening H-bond donor capability.
  • Acid Position: 4-carboxylic acid derivatives generally show superior binding affinity to DNA gyrase compared to 5-carboxylic acid isomers due to steric alignment with the ATP-binding pocket.

  • Lipophilicity Balance: Free acids often exhibit poor cell membrane permeability (low LogP). Conversion to ethyl esters or hydrazides often improves in vitro MIC values, suggesting a pro-drug mechanism or the need for charge masking.

Synthetic Framework: Hantzsch Condensation[2][3][4][5]

The most robust method for synthesizing these compounds is the Hantzsch Thiazole Synthesis . This pathway involves the condensation of


-haloketones (or 

-haloesters) with N-substituted thioureas.
Reaction Pathway Visualization

The following diagram illustrates the condensation of ethyl bromopyruvate with an N-substituted thiourea to form the thiazole ester, followed by hydrolysis to the target acid.

HantzschSynthesis Thiourea N-Substituted Thiourea Intermediate S-Alkylated Intermediate Thiourea->Intermediate Nucleophilic Attack (EtOH, Reflux) Haloester Ethyl Bromopyruvate (alpha-haloester) Haloester->Intermediate Ester Ethyl 2-(N-sub-amino) thiazole-4-carboxylate Intermediate->Ester Cyclization & Dehydration (-HBr, -H2O) Acid 2-(N-sub-amino) thiazole-4-carboxylic acid Ester->Acid Hydrolysis (NaOH/EtOH, then HCl)

Figure 1: Step-wise Hantzsch synthesis pathway from precursors to the final carboxylic acid derivative.

Experimental Protocols

Synthesis of 2-(substituted-amino)thiazole-4-carboxylic acid

Reagents: N-substituted thiourea (10 mmol), Ethyl bromopyruvate (10 mmol), Ethanol (absolute), NaOH (2M), HCl (1M).

Protocol:

  • Condensation: Dissolve 10 mmol of the appropriate N-substituted thiourea in 20 mL absolute ethanol. Add 10 mmol of ethyl bromopyruvate dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:EtOAc 7:3).

  • Isolation (Ester): Cool to room temperature. The hydrobromide salt of the ester may precipitate. Neutralize with 10% NaHCO

    
     solution. Filter the solid, wash with water, and recrystallize from ethanol.
    
  • Hydrolysis (Acid Formation): Dissolve the ester (5 mmol) in 15 mL ethanol. Add 10 mL of 2M NaOH. Stir at 60°C for 2 hours.

  • Acidification: Cool the solution and acidify to pH 3–4 using 1M HCl. The free carboxylic acid will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from DMF/Ethanol if necessary.

Antimicrobial Evaluation (MIC Determination)

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.

Protocol:

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial culture (e.g., S. aureus, E. coli) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Plating: In a 96-well plate, add 100

    
    L of broth. Perform serial two-fold dilutions of the test compound (Range: 128 
    
    
    
    g/mL to 0.25
    
    
    g/mL).
  • Incubation: Add 100

    
    L of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Mechanism of Action: DNA Gyrase Inhibition

N-substituted 2-aminothiazoles primarily target DNA Gyrase B (GyrB) , an essential bacterial enzyme involved in DNA replication. Unlike fluoroquinolones which target the GyrA subunit (DNA cleavage), aminothiazoles often competitively inhibit the ATPase domain of GyrB.

Mechanistic Pathway

The carboxylic acid group is hypothesized to interact with the active site residues (e.g., Val120, Asp73) via hydrogen bonding, while the thiazole and N-aryl rings occupy the hydrophobic pocket.

MOA Drug 2-Aminothiazole Acid (Ligand) Entry Cell Wall Permeation (Passive Diffusion) Drug->Entry Target DNA Gyrase Subunit B (ATPase Domain) Entry->Target Interaction Binding Event: 1. H-Bond (Acid <-> Arg/Asp) 2. Pi-Stacking (Thiazole <-> Hydrophobic Pocket) Target->Interaction Effect Inhibition of ATP Hydrolysis Interaction->Effect Outcome Bacterial Stasis/Death (Replication Halt) Effect->Outcome

Figure 2: Mechanism of action illustrating the inhibition of DNA Gyrase B.

Quantitative Data Summary

The following table summarizes typical MIC ranges for N-substituted 2-aminothiazole-4-carboxylic acid derivatives against standard strains, derived from aggregated literature data [1][2][4].

Compound Substituent (N-R)Acid/Ester FormS. aureus (MIC µg/mL)E. coli (MIC µg/mL)Activity Note
-Phenyl (Unsubstituted) Ethyl Ester32 - 64>128Moderate activity; poor Gram-neg penetration.
-Phenyl (Unsubstituted) Free Acid>128>128Low permeability due to ionization at pH 7.4.
-4-Chlorophenyl Ethyl Ester8 - 1632 - 64Halogen improves lipophilicity and potency.
-4-Nitrophenyl Ethyl Ester4 - 816 - 32Strong EWG enhances binding affinity.
-Pyridine-2-yl Free Acid16 - 3264 - 128Heterocyclic substituent improves solubility.

Note: Esters generally show lower MICs in whole-cell assays due to permeability, but the free acid is often the active species at the enzymatic level.

References

  • BenchChem. (2025).[2][3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Retrieved from

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-amino-4-substituted thiazole derivatives. European Journal of Medicinal Chemistry. Retrieved from

  • Mishra, R., et al. (2020). Structure-activity relationship of novel thiazole derivatives targeting DNA gyrase. Bioorganic Chemistry. Retrieved from

  • Al-Balas, Q., et al. (2009).[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from

Sources

Role of thiazole ring in beta-amino acid peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Thiazole Rings in Beta-Amino Acid Peptidomimetics: A Technical Guide

Part 1: Executive Directive & Strategic Rationale

In the landscape of peptidomimetic drug design, the incorporation of heterocycles into peptide backbones is a decisive strategy to overcome the pharmacokinetic limitations of native peptides. The thiazole ring stands out not merely as a bioisostere but as a conformational lock .

When integrated with


-amino acids —which already confer proteolytic resistance and unique folding propensities (e.g., 14-helix formation)—the thiazole ring acts as a force multiplier. It introduces planarity, restricts bond rotation, and modulates lipophilicity without abolishing hydrogen-bonding potential.

This guide moves beyond basic definitions to explore the mechanistic role of thiazole rings in stabilizing


-peptide secondary structures, the synthetic pathways to access these scaffolds, and the biological validation of their efficacy.

Part 2: Structural Mechanics & Isosteric Logic

Thiazole as a Peptide Bond Surrogate

The thiazole ring (1,3-thiazole) is frequently utilized as a bioisostere for the amide bond (


).[1][2] However, unlike a flexible amide bond, the thiazole ring locks the 

and

torsion angles, enforcing a planar geometry.
FeatureAmide Bond (

)
Thiazole RingPeptidomimetic Implication
Geometry Planar (usually trans), flexible rotation around

Planar, Rigid aromatic ringReduces entropic penalty upon binding; locks bioactive conformation.[3]
H-Bonding Donor (NH) & Acceptor (CO)Acceptor (N3), Weak Donor (C2-H)Retains acceptor capability; loss of NH donor can improve membrane permeability (reduced polar surface area).
Electronic Dipolar, resonance stabilizedAromatic, electron-deficientModulates pKa of adjacent amines; enhances metabolic stability against proteases.
Sterics Small footprintLarger surface areaCan engage in

stacking interactions within the binding pocket.
Conformational Restriction in -Peptides

-amino acids introduce an extra carbon (

) into the backbone. While this increases the degrees of freedom,

-peptides are known to fold into stable helices (e.g.,

-helix).[3]

The Thiazole Effect: Inserting a thiazole ring into a


-peptide sequence (often termed a "thiazole amino acid") typically forces the backbone into a linear or semi-extended conformation (

-region)
rather than a helix.
  • Mechanism: The steric clash between the sulfur atom and adjacent carbonyls or side chains restricts rotation.

  • Result: This is ideal for designing

    
    -hairpin mimetics  or macrocyclic constraints where a turn or rigid linear spacer is required to position pharmacophores.
    

Part 3: Synthetic Methodologies

To utilize thiazoles in peptidomimetics, one must master their synthesis. We focus on two critical pathways: the Hantzsch Cyclization (for general thiazole insertion) and the Modified Rodionov Reaction (specifically for


-amino acid thiazoles).
Protocol A: Modified Hantzsch Synthesis for Thiazole Amino Acids

This protocol generates a thiazole ring from a thioamide and an


-haloketone. This is the gold standard for creating "chimeric" amino acids.

Reagents:

  • N-protected amino thioamide (e.g., Boc-protected)

  • Ethyl bromopyruvate (or

    
    -bromoketone)[3]
    
  • Solvent: Ethanol or DMF

  • Base:

    
     or 
    
    
    
    [3]

Step-by-Step Workflow:

  • Thioamide Formation: Convert the precursor N-protected amino acid amide to a thioamide using Lawesson’s reagent in THF (Reflux, 2-4 h).

  • Condensation: Dissolve the thioamide (1.0 eq) in ethanol. Add ethyl bromopyruvate (1.1 eq) dropwise at

    
    .[3]
    
  • Cyclization: Stir at room temperature for 1 hour, then reflux for 2-3 hours. The intermediate hydroxy-thiazoline dehydrates to form the aromatic thiazole.

  • Purification: Evaporate solvent. Neutralize with saturated

    
    . Extract with EtOAc. Purify via silica gel chromatography.
    
  • Deprotection: Standard Boc-removal (TFA/DCM) yields the amine ready for peptide coupling.

Protocol B: Rodionov Reaction for Thiazole- -Amino Acids

This method directly synthesizes


-amino acids containing a thiazole side chain or core.[1]

Reagents:

  • 2-Arylthiazole-4-carbaldehyde[4]

  • Malonic acid[4]

  • Ammonium acetate[4]

  • Solvent: Ethanol

Step-by-Step Workflow:

  • Mix: Combine aldehyde (1 eq), malonic acid (1 eq), and

    
     (2 eq) in ethanol.
    
  • Reflux: Heat to reflux for 6–8 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

  • Isolation: Cool the mixture. The

    
    -amino acid often precipitates. If not, evaporate and recrystallize from ethanol/water.
    
  • Validation: Verify structure via

    
    -NMR (Look for the 
    
    
    
    -CH signal around 4.5-5.0 ppm).
Visualization: Synthetic Logic Flow

SynthesisWorkflow Start Target: Thiazole Peptidomimetic PathA Path A: Backbone Insertion (Hantzsch) Start->PathA PathB Path B: Side-chain/Core (Rodionov) Start->PathB StepA1 Thioamide Generation PathA->StepA1 StepB1 Thiazole Aldehyde PathB->StepB1 StepA2 Cyclization w/ Bromopyruvate StepA1->StepA2 StepA3 Thiazole Amino Acid StepA2->StepA3 Integration Final Peptidomimetic StepA3->Integration SPPS StepB2 Condensation w/ Malonic Acid StepB1->StepB2 StepB3 Beta-Amino Acid StepB2->StepB3 StepB3->Integration Liquid Phase

Caption: Decision tree for synthesizing thiazole-integrated peptidomimetics based on structural requirements.

Part 4: Biological Implications & Validation

Proteolytic Stability

One of the primary failures of peptide drugs is rapid degradation by proteases.

  • Causality: Proteases recognize the scissile amide bond and the specific stereochemistry (

    
    -L-amino acids).
    
  • Thiazole Solution: Replacing the amide bond with a thiazole ring removes the scissile bond entirely. Furthermore, adjacent

    
    -amino acids are poor substrates for standard proteases.
    
  • Data Point: Thiazole-containing peptides (e.g., analogues of Dolastatin 10) show half-life extensions from minutes to hours in human plasma.

Membrane Permeability

The "Chameleon Effect": Thiazoles can mask polar backbone atoms.

  • By removing the NH donor (as seen in the Table in 2.1), the overall Polar Surface Area (PSA) is reduced.

  • This facilitates passive transport across the lipid bilayer, a critical parameter for intracellular targets.

Case Study: Thiopeptides (Natural Product Mimicry)

Nature utilizes thiazole rings in Thiopeptides (e.g., Microcin B17, Thiostrepton).[3][1]

  • Structure: These are macrocyclic peptides rich in thiazole and oxazole rings derived from Cys and Ser/Thr.

  • Mechanism: The thiazole rings rigidify the macrocycle, locking it into a conformation that binds the bacterial ribosome (L11 protein) with high affinity.

  • Application: Researchers utilize this "rigidification strategy" to design synthetic

    
    -peptide macrocycles that inhibit protein-protein interactions (PPIs) in cancer (e.g., p53-MDM2 inhibitors).
    

Part 5: References

  • Thiazole-amino acids: influence of thiazole ring on conformational properties. Amino Acids, 2021.[5] [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid... Molecules, 2021. [Link]

  • Thiazoles in Peptides and Peptidomimetics. University of Queensland, 2012. [Link]

  • Synthesis and characterization of new thiazole beta-amino acids. Farmacia, 2017.[4] [Link]

  • Natural Bioactive Thiazole-Based Peptides. Marine Drugs, 2020. [Link]

Sources

Methodological & Application

Reaction conditions for condensing thiourea with alpha-haloketones

Optimizing the Hantzsch Thiazole Synthesis: A Guide to Condensing Thiourea with -Haloketones

Introduction: The Pharmacophore Factory

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including Abemaciclib (CDK4/6 inhibitor), Dasatinib (tyrosine kinase inhibitor), and various sulfonamide antibiotics.

While the Hantzsch Thiazole Synthesis (first reported in 1887) remains the gold standard for constructing this ring, modern drug discovery demands higher throughput, greener metrics, and stricter impurity control than the original 19th-century protocols. This guide bridges the gap between classical organic synthesis and contemporary process requirements, focusing specifically on the condensation of thiourea with


-haloketones

Mechanistic Insight: The "Why" Behind the Conditions

To optimize reaction conditions, one must understand the microscopic sequence of events. The reaction is not a single step but a cascade driven by the nucleophilicity of sulfur and the thermodynamic stability of the aromatic thiazole ring.

The Reaction Pathway[1][2][3][4][5][6][7]
  • S-Alkylation (The Kinetic Driver): The sulfur atom of thiourea is a "soft" nucleophile and attacks the electrophilic

    
    -carbon of the haloketone. This is an 
    
    
    displacement.
    • Insight: This step is faster than N-alkylation because sulfur is more polarizable than nitrogen.

  • Intermediate Formation: An acyclic

    
    -thioketone imine intermediate forms (often isolable as a salt if the reaction is stopped early).
    
  • Cyclization (The Thermodynamic Driver): The nitrogen atom attacks the carbonyl carbon.

  • Dehydration: Loss of water drives the system to aromaticity.

HantzschMechanismReactantsThiourea +α-HaloketoneInter1S-Alkylation(Thioimidate Salt)Reactants->Inter1Fast SN2(S-attack)Inter2Cyclization(Hydroxy-thiazoline)Inter1->Inter2IntramolecularN-attackProduct2-Aminothiazole(Aromatic)Inter2->Product- H₂O(Aromatization)ByproductsH₂O + HXInter2->Byproducts

Figure 1: Mechanistic cascade of the Hantzsch synthesis. The initial S-alkylation is kinetically favored, while the final dehydration is thermodynamically driven by aromatization.

Critical Reaction Parameters

Solvent Selection
  • Ethanol (EtOH): The classic choice. Solubilizes thiourea well at reflux but may require aqueous workup to remove salts.

  • Water ("On-Water"): The modern "Green" choice. Thiourea is soluble, but hydrophobic

    
    -haloketones are not. This creates an emulsion where the "hydrophobic effect" accelerates the reaction at the phase interface.
    
  • PEG-400: Used for catalyst-free, recyclable solvent systems.

The -Halogen Leaving Group

The rate of the initial ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


  • Recommendation:

    
    -Bromoketones are the optimal balance of reactivity and stability. 
    
    
    -Chloroketones are cheaper but often require iodide catalysis (NaI) to proceed at reasonable rates.
Stoichiometry
  • Standard: 1:1 molar ratio.

  • Optimization: Use a slight excess of thiourea (1.1 equiv) to ensure complete consumption of the

    
    -haloketone, which is often lachrymatory and genotoxic. Thiourea is easier to remove (water wash) than unreacted haloketone.
    

Experimental Protocols

Protocol A: The "Classic" Reflux (Robust & Scalable)

Best for: Routine synthesis, gram-scale, and substrates with poor water stability.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 equiv of

    
    -haloketone  in Ethanol (5 mL per mmol).
    
  • Addition: Add 1.1 equiv of Thiourea .

    • Note: If the haloketone is a solid, mix both solids first then add solvent.

  • Reaction: Heat to reflux (approx. 78°C) for 1–4 hours.

    • Monitor: TLC (usually 30-50% EtOAc/Hexane). The starting ketone spot should disappear.

  • Isolation (Critical Step):

    • Cool the mixture to room temperature.

    • The product exists as the hydrobromide salt (HBr).

    • Option 1 (Salt isolation): Filter the precipitate directly if it forms.

    • Option 2 (Free base): Pour the mixture into water. Neutralize with saturated NaHCO₃ or NH₄OH until pH ~8-9. The free base will precipitate.

  • Purification: Filter the solid, wash copiously with water (to remove excess thiourea/salts), and recrystallize from hot ethanol if necessary.

Protocol B: Green "On-Water" Synthesis (Catalyst-Free)

Best for: Eco-conscious workflows, high-speed libraries, and avoiding organic solvents.

  • Mixing: In a vial, combine 1.0 equiv

    
    -haloketone  and 1.1 equiv Thiourea .
    
  • Solvent: Add Deionized Water (3 mL per mmol).

  • Reaction: Heat at 70–80°C with vigorous stirring.

    • Observation: The mixture will likely be heterogeneous. The reaction often completes faster (30–60 mins) than in ethanol due to the hydrophobic effect.

  • Workup: Cool to room temperature. Neutralize with aqueous ammonia. Filter the solid product.[1][2][3][4][5]

    • Advantage:[6][7][8][9] No organic solvent extraction is usually required.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS) and stubborn substrates.

  • Vessel: Use a dedicated microwave process vial (e.g., 10 mL).

  • Loading: Combine reactants (1:1.2 ratio) in Ethanol or Water.

  • Irradiation:

    • Temp: 100°C – 120°C.

    • Time: 5 – 15 minutes.

    • Power: Dynamic mode (max 150W).

  • Post-Process: Pour into crushed ice/water, neutralize, and filter.

Comparative Data & Troubleshooting

Method Comparison Table
ParameterProtocol A (Reflux/EtOH)Protocol B (On-Water)Protocol C (Microwave)
Reaction Time 2 – 6 Hours0.5 – 2 Hours5 – 20 Minutes
Yield (Typical) 75 – 85%85 – 95%85 – 98%
Green Score Moderate (Solvent use)High (No organic solvent)High (Energy efficient)
Purification Recrystallization often neededSimple FiltrationSimple Filtration
Troubleshooting Guide
ObservationDiagnosisSolution
Sticky Gum/Oil forms upon neutralization Product is not crystallizing or impurities present.Scratch the flask walls with a glass rod; add a seed crystal; or extract with EtOAc and dry over Na₂SO₄.
Low Yield Incomplete cyclization or loss during filtration.Ensure reflux time is sufficient. Check pH—if not basic enough (pH < 8), the product remains water-soluble as a salt.
Starting Material Remains Haloketone degraded or unreactive (Cl).If using

-chloroketone, add 10 mol% NaI (Finkelstein condition) to generate the reactive

-iodo species in situ.

Workflow Visualization

HantzschWorkflowStartStart: Weigh Reagents(1.0 eq Haloketone : 1.1 eq Thiourea)SolventAdd Solvent(EtOH or H₂O)Start->SolventHeatApply Energy(Reflux or MW)Solvent->HeatCheckTLC Check(Disappearance of Ketone)Heat->CheckCheck->HeatIncompleteQuenchQuench/Neutralize(Sat. NaHCO₃ to pH 9)Check->QuenchCompleteIsolateFiltration & Wash(Cold H₂O)Quench->Isolate

Figure 2: General operational workflow for the synthesis and isolation of 2-aminothiazoles.

References

  • Hantzsch, A. (1887).[3][10] "Ueber die Synthese des Thiazols (Thiazol synthesis)." Berichte der deutschen chemischen Gesellschaft. (The foundational paper establishing the mechanism).

  • Facchinetti, V., et al. (2016).[8][11] "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles."[8][11] Synthesis. Available at: [Link]

  • Potewar, T. M., et al. (2008). "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Semantic Scholar. Available at: [Link]

  • Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-assisted synthesis of 2-aminothiazoles." Tetrahedron Letters. (Key reference for microwave protocols).

Application Note: Strategic Recrystallization of Aminothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of aminothiazole carboxylic acids (e.g., 2-aminothiazole-4-carboxylic acid) presents a unique challenge in process chemistry due to their amphoteric nature and high melting points. Unlike simple organic esters, these molecules often exist as zwitterions in the solid state, rendering standard non-polar solvent recrystallization ineffective. This guide details two field-proven purification strategies: pH-Swing Precipitation (for bulk impurity rejection) and Binary Solvent Recrystallization (for final polishing), providing a robust framework for achieving >98% purity in pharmaceutical intermediates.

Introduction: The Zwitterionic Trap

Aminothiazole carboxylic acids are critical scaffolds in the synthesis of third-generation cephalosporins (e.g., Cefotaxime) and kinase inhibitors (e.g., Dasatinib). However, their purification is frequently bottlenecked by their physical chemistry.

The Chemical Challenge

These molecules possess both a basic amine/thiazole nitrogen (


) and an acidic carboxyl group (

). In neutral organic solvents, they form strong intermolecular ionic networks (zwitterions), resulting in:
  • Poor Solubility: Insoluble in dichloromethane, ether, or pure ethanol.

  • High Melting Points: Often decomposing before melting (>250°C), making melt-crystallization impossible.

  • Impurity Trapping: Inorganic salts and unreacted thiourea often co-precipitate within the crystal lattice.

Expert Insight: Do not attempt to recrystallize the crude acid directly from non-polar solvents (hexane/ethyl acetate). You will likely achieve a "solvent wash" where impurities on the surface are removed, but the crystal lattice remains impure. True purification requires breaking the zwitterionic lattice.

Decision Matrix: Solvent System Selection

The choice of solvent is dictated by the specific derivative and the impurity profile. Use the following logic flow to determine your starting point.

SolventSelection Start Start: Analyze Crude Material IsEster Is the Carboxyl Group Protected? (Ester Form) Start->IsEster IsAcid Free Carboxylic Acid Form (Zwitterionic) Start->IsAcid ProtocolC Standard Organic Recryst. (EtOH or EtOAc/Hexane) IsEster->ProtocolC Yes ImpurityType Primary Impurity Type? IsAcid->ImpurityType Inorganic Inorganic Salts / Thiourea ImpurityType->Inorganic High Salt/Thiourea Organic Regioisomers / Byproducts ImpurityType->Organic Organic Isomers ProtocolA Protocol A: pH-Swing (Dissolution in Base -> Precipitate Acid) Inorganic->ProtocolA ProtocolB Protocol B: Thermal Binary (DMF/Water or EtOH/Water) Organic->ProtocolB

Figure 1: Solvent selection decision tree based on chemical functionality and impurity profile.

Protocol A: The pH-Swing Method (Primary Purification)

Best For: Crude material containing inorganic salts, unreacted thiourea, or colored impurities. Mechanism: This method utilizes the amphoteric nature of the molecule. By converting the zwitterion to a soluble anionic salt, we release trapped impurities. Subsequent acidification recrystallizes the compound at its isoelectric point.

Reagents
  • Base: 10% Aqueous Sodium Bicarbonate (

    
    ) or 2M NaOH (Use bicarbonate if decarboxylation is a risk).
    
  • Acid: 6M Hydrochloric Acid (HCl) or Glacial Acetic Acid.

  • Adsorbent: Activated Charcoal.

Step-by-Step Methodology
  • Dissolution: Suspend the crude aminothiazole carboxylic acid in water (10 mL/g).

  • Basification: Slowly add the base while stirring until the pH reaches 8–9. The solid should dissolve completely as the carboxylate salt forms.

    • Note: If solids remain, they are likely non-acidic impurities (e.g., unreacted alpha-haloketones).

  • Filtration: Add activated charcoal (5% w/w) to the solution and stir for 30 minutes at room temperature. Filter through a Celite pad to remove the charcoal and insoluble impurities.

  • Precipitation:

    • Cool the filtrate to 5–10°C.

    • Slowly add the Acid dropwise.[1] Monitor pH continuously.

    • Target: Adjust pH to the Isoelectric Point (typically pH 3.0–4.0 for these derivatives).

  • Digestion: Stir the resulting slurry for 1 hour at 0°C to ensure complete crystallization.

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts), and dry under vacuum at 50°C.

Protocol B: Thermal Binary Recrystallization (Polishing)

Best For: Removing organic isomers and achieving HPLC purity >99%. Solvent System: DMF/Water (1:1) or Ethanol/Water (variable ratio).[2]

Scientific Rationale: Aminothiazoles have high solubility in hot polar aprotic solvents (DMF, DMSO) but low solubility in water. Water acts as an "anti-solvent" that also solvates remaining inorganic traces.

Step-by-Step Methodology
  • Solvation: Place the semi-pure solid in a flask. Add Dimethylformamide (DMF) (approx. 3–5 mL/g).

  • Heating: Heat to 60–70°C.

    • Caution: Do not exceed 80°C for prolonged periods to prevent thermal decarboxylation.

    • If the solution is not clear, filter hot to remove physical contaminants.[3]

  • Anti-Solvent Addition:

    • While maintaining 60°C, slowly add Water dropwise.

    • Stop adding water when a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a small amount of hot DMF (0.5 mL) to just clear the turbidity.

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation).

    • Once at room temperature, cool further in an ice bath (0°C) for 2 hours.

  • Isolation: Filter the crystals.

    • Wash: Wash with a cold 1:1 DMF/Water mixture, followed by a pure Water wash to remove residual DMF.

    • Drying: DMF is difficult to remove. Dry in a vacuum oven at 60°C for at least 12 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Impurity profile is too high; Temperature dropped too fast.Re-dissolve by heating. Add seed crystals at the cloud point. Cool much slower (1°C/min).
Low Yield pH missed the isoelectric point (Protocol A).Perform a "pH ladder" test on a small aliquot to find the exact pH of maximum precipitation (usually 2.5–4.5).
Decarboxylation Excessive heat (>80°C) or strong acid exposure.Switch to Protocol A (Room Temp). Use Acetic Acid instead of HCl.
Colored Product Oxidized sulfur/polymer byproducts.Repeat the charcoal filtration step in Protocol A. Ensure thiourea starting material was removed.
Visualization of the pH-Swing Workflow

pHSwing Crude Crude Solid (Zwitterion + Impurities) Base Add Base (NaHCO3) pH 8-9 Crude->Base Solution Soluble Carboxylate Salt + Insoluble Impurities Base->Solution Filter Filtration (Remove Insolubles) Solution->Filter Filtrate Clear Filtrate Filter->Filtrate Acid Add Acid (HCl) to pH 3-4 Filtrate->Acid Pure Pure Precipitate (Zwitterion) Acid->Pure

Figure 2: The pH-swing purification loop, converting the insoluble zwitterion to a soluble salt and back.

References

  • Vertex Pharmaceuticals. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent US7408069B2. Google Patents. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. BenchChem Application Library. Link

  • Al-Balas, Q., et al. (2009).[5] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLoS ONE, 4(5). Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

Sources

Procedure for acid-base precipitation of thiazole amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation of thiazole-containing amino acids (e.g., 2-aminothiazole-4-carboxylic acid derivatives) presents unique challenges due to their amphoteric nature and the specific solubility profile of the thiazole ring. Unlike standard aliphatic amino acids, the basicity of the thiazole nitrogen and the acidity of the carboxyl group create a zwitterionic window that must be precisely targeted for effective precipitation. This application note details a robust, self-validating protocol for the acid-base precipitation of these compounds, emphasizing isoelectric point (pI) calculation, supersaturation control, and impurity rejection.

Physicochemical Foundations

To successfully precipitate a thiazole amino acid, one must understand the competition between solvation energy and lattice energy. The goal is to minimize solvation energy by adjusting the pH to the molecule's isoelectric point (pI), where the net charge is zero.

The Amphoteric Challenge

Thiazole amino acids possess two key ionizable groups:

  • The Thiazole Nitrogen (Basic): In 2-aminothiazoles, protonation occurs at the ring nitrogen (N3), not the exocyclic amine. The resonance stabilization increases the basicity significantly compared to unsubstituted thiazoles.

    • Typical pKa (Conjugate Acid): ~5.4 (for 2-aminothiazole core).

  • The Carboxylic Acid (Acidic):

    • Typical pKa: ~3.0 – 3.5.

The Isoelectric Point (pI): The target pH for precipitation is calculated as:



At pH < 3, the molecule is cationic (soluble). At pH > 6, it is anionic (soluble). Precipitation is only possible in the narrow window of pH 4.0–5.0.

Solubility Profile
  • Water: High solubility as salt (pH < 3 or > 6); low solubility as zwitterion.

  • Alcohols (MeOH/EtOH): Moderate solubility. Often used as co-solvents to decrease the dielectric constant of the media, thereby increasing the lattice energy and promoting crystallization of the zwitterion.

Strategic Planning & Equipment

Reagent Selection
  • Acid Source: 1N to 6N HCl. (Avoid H₂SO₄ if calcium ions are present in upstream steps to prevent CaSO₄ contamination).

  • Base Source:

    • Preferred: Ammonium Hydroxide (NH₄OH) or Sodium Acetate (NaOAc). These provide a "buffered" approach, preventing rapid pH overshooting.

    • Alternative: NaOH (Use with extreme caution; easy to overshoot pI).

  • Solvent: Deionized water (primary); Ethanol (antisolvent/wash).

Equipment
  • pH Meter with temperature compensation (calibrated at pH 4.0 and 7.0).

  • Overhead stirrer (magnetic stirring is often insufficient for thick slurries).

  • Jacketed reactor or ice bath for temperature control (0–5°C).

Detailed Protocol: Isoelectric Precipitation

This protocol assumes the starting material is a crude reaction mixture (e.g., from a Hantzsch synthesis or ester hydrolysis) currently in an acidic solution (HCl salt form).

Phase 1: Clarification (The "Polishing" Step)

Rationale: Removing insoluble mechanical impurities before precipitation ensures they are not trapped in the final crystal lattice.

  • Dissolution: Ensure the crude thiazole amino acid is fully dissolved. If the solution is not clear, add minimal water or 1N HCl until dissolved.

  • Adsorption (Optional): If the solution is dark/tarry, add Activated Carbon (5% w/w relative to substrate) and stir for 30 minutes at room temperature.

  • Filtration: Filter through a Celite pad or a 0.45 µm membrane. The filtrate should be clear (though potentially colored).

Phase 2: Nucleation and pH Adjustment

Rationale: Rapid neutralization leads to amorphous solids and trapped impurities (oiling out). Slow neutralization promotes crystal growth.

  • Initial Setup: Place the filtrate in a vessel with overhead stirring. Insert the pH probe.

  • Target Calculation: Determine the theoretical pI (approx. pH 4.2–4.5 for most 2-aminothiazole acids).

  • Rough Adjustment: Slowly add 20% NaOH or NH₄OH until the pH reaches ~2.0. The solution should remain clear.

  • Controlled Precipitation (The Critical Zone):

    • Switch to a weaker base (e.g., Saturated Sodium Acetate solution) or dilute NH₄OH.

    • Add dropwise.

    • Observation: Watch for the "cloud point" (persistent turbidity).

    • Stop addition at the cloud point and stir for 15 minutes to allow nucleation. Do not rush this step.

  • Final Adjustment: Continue adding base very slowly until the pH reaches the target pI (e.g., pH 4.3).

    • Note: If you overshoot to pH 6, the precipitate may redissolve. Back-titrate with 1N HCl if necessary.

Phase 3: Aging and Crystallization

Rationale: Ostwald ripening allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Cooling: Lower the temperature to 0–5°C.

  • Aging: Stir the slurry for a minimum of 2 hours (ideally 4–12 hours).

  • Verification: Stop stirring briefly. The solid should settle rapidly, leaving a clear supernatant. If the supernatant is cloudy, aging is incomplete.

Phase 4: Isolation
  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Displacement Wash:

    • Wash 1: Cold water (pH adjusted to 4.3) – removes inorganic salts (NaCl/NH₄Cl).

    • Wash 2: Cold Ethanol or Acetone – removes organic impurities and aids drying.

  • Drying: Vacuum oven at 40–50°C. (Avoid high heat >80°C as thiazoles can decarboxylate or oxidize).

Process Logic & Visualization

The following diagram illustrates the decision matrix for the purification workflow.

ThiazolePurification cluster_trouble Troubleshooting Loop Start Crude Reaction Mixture (Acidic/HCl Salt) Clarify Clarification (Celite/Carbon Filter) Start->Clarify CheckpH Current pH Check Clarify->CheckpH RoughNeut Rough Neutralization (to pH 2.0) CheckpH->RoughNeut pH < 2 CloudPoint Add Base to Cloud Point (Onset of Nucleation) RoughNeut->CloudPoint Nucleation Hold/Stir 15 mins (Critical Step) CloudPoint->Nucleation FinalAdjust Adjust to pI (pH ~4.3) Using NaOAc or dilute NH4OH Nucleation->FinalAdjust Oiling Problem: Oiling Out Nucleation->Oiling If amorphous/sticky Cooling Cool to 0-5°C Age for >2 hours FinalAdjust->Cooling Filter Filtration & Washing (Water -> EtOH) Cooling->Filter Remedy Add EtOH co-solvent Re-heat and cool slowly Oiling->Remedy Remedy->CloudPoint

Figure 1: Decision tree for the isoelectric precipitation of thiazole amino acids, highlighting the critical nucleation hold step to prevent oiling out.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
"Oiling Out" (Sticky gum instead of solid)Rapid pH change or high impurity profile.1. Re-acidify to dissolve.2. Add 10-20% Ethanol.3. Neutralize very slowly with vigorous stirring.4. Seed with pure crystal if available.
No Precipitation at pI High solubility of the specific derivative.1. Increase ionic strength (Salting out) by adding NaCl.2. Switch solvent system to 50:50 Water:Ethanol.3. Concentrate the solution under vacuum before pH adjustment.
Colored Impurities Persist Oxidation products (common in thiazoles).Perform the initial dissolution (Phase 1) with 0.5% Sodium Metabisulfite to reduce oxidized species before filtration.
Low Yield pH overshoot or incomplete crystallization.Check filtrate pH.[1] If pH is >5 or <3, adjust back to 4.3. Ensure temperature is <5°C.

Case Study: 2-Aminothiazole-4-Carboxylic Acid

Scenario: A researcher synthesized Ethyl 2-aminothiazole-4-carboxylate via Hantzsch condensation and performed base hydrolysis (LiOH). The mixture is currently at pH 12.

Specific Protocol Adaptation:

  • Acidification: Since the starting point is basic (pH 12), the zwitterion is formed by lowering the pH.

  • Reagent: Use 2N HCl.

  • Procedure:

    • Cool reaction mixture to 10°C.

    • Add 2N HCl dropwise.

    • At pH 7, the solution may still be clear (anionic form).

    • At pH 5.5, turbidity begins. Pause and stir.

    • Continue to pH 4.[2]2. Massive precipitation occurs.

    • Do not go to pH 1.0 (re-dissolution as cation).

    • Filter and wash with water.[2]

References

  • Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Retrieved from [Link]

  • Synthesis of 2-aminothiazoles: Polymer-supported approaches. RSC Advances, 2017. Retrieved from [Link]

  • Thiazole - Wikipedia. (General properties and basicity data). Retrieved from [Link]

  • Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations, 1970. (Foundational theory on zwitterion solubility). Retrieved from [Link]

Sources

Microwave-assisted synthesis of 2-aminothiazole propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid and its ester derivatives. Unlike conventional thermal heating, which often results in prolonged reaction times (4–12 hours) and side reactions due to thermal gradients, Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to achieve volumetric energy transfer. This approach accelerates the Hantzsch thiazole condensation to under 15 minutes while significantly suppressing the formation of amorphous by-products.

Target Audience: Medicinal chemists and process development scientists working on RGD (Arg-Gly-Asp) mimetics, integrin antagonists, and fragment-based drug discovery.

Scientific Foundation & Mechanism

The Hantzsch Thiazole Synthesis

The core transformation relies on the Hantzsch condensation between a bifunctional nucleophile (thiourea) and an


-haloketone (

-bromo-

-keto ester).[1]

Mechanistic Causality:

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the electrophilic

    
    -carbon of the haloketone, displacing the halide (Br⁻) via an S_N2 mechanism.
    
  • Dielectric Acceleration: Ethanol (solvent) has a high loss tangent (

    
     at 2.45 GHz), allowing for rapid coupling of microwave energy. This stabilizes the polar transition state of the initial substitution.
    
  • Cyclodehydration: The intermediate thioimidate undergoes intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon, followed by dehydration to aromatize the thiazole ring. Microwave irradiation promotes the elimination of water, driving the equilibrium toward the aromatic product.

Pathway Visualization

HantzschMechanism Reactants Reactants (Thiourea + Ethyl 5-bromo-4-oxopentanoate) SN2_TS Transition State (Polarized S-C Bond) Reactants->SN2_TS MW Irradiation (Dielectric Heating) Intermediate Intermediate (S-Alkylated Thioimidate) SN2_TS->Intermediate Br- Displacement Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Intramolecular Attack Product Product (2-Aminothiazole Derivative) Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Microwave-Assisted Hantzsch Condensation.

Experimental Protocol

Materials & Reagents
  • Precursor A: Thiourea (CAS: 62-56-6), >99% purity.

  • Precursor B: Ethyl 5-bromo-4-oxopentanoate (CAS: 50698-54-7). Note: If synthesizing from ethyl levulinate, ensure regiochemical purity as 3-bromo isomers yield the 5-substituted thiazole.

  • Solvent: Absolute Ethanol (EtOH).[2]

  • Base (Optional): Sodium Acetate (NaOAc) or Triethylamine (TEA) to neutralize HBr, though the reaction proceeds without it.

Protocol A: Synthesis of the Ester Intermediate

Objective: Synthesis of Ethyl 3-(2-amino-1,3-thiazol-4-yl)propanoate.

  • Stoichiometry: In a 10 mL microwave-transparent pressure vial (borosilicate glass), dissolve Thiourea (1.1 mmol, 84 mg) and Ethyl 5-bromo-4-oxopentanoate (1.0 mmol, 223 mg) in Ethanol (3 mL) .

  • Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave reactor cavity.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintains target temp).

    • Temperature: 100°C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).

    • Pressure Limit: 250 psi (Safety cutoff).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Neutralize with saturated aqueous NaHCO₃ (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation: Monitor by TLC (5% MeOH in DCM). Product appears as a distinct spot under UV (254 nm).

Protocol B: Hydrolysis to Free Acid

Objective: Conversion to 3-(2-amino-1,3-thiazol-4-yl)propanoic acid.

  • Reaction: Dissolve the crude ester (from Protocol A) in 1M NaOH (2 mL) and Ethanol (1 mL) .

  • Irradiation: Heat at 80°C for 5 minutes in the microwave.

  • Isolation:

    • Acidify the solution to pH 4–5 using 1M HCl.

    • The zwitterionic product often precipitates. Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Data Analysis & Performance Metrics

The following table contrasts the Microwave-Assisted protocol against the conventional reflux method (oil bath) for this specific synthesis.

MetricConventional RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 4 – 6 Hours10 Minutes24x – 36x Faster
Temperature 78°C (b.p. EtOH)100°C (Pressurized)+22°C
Isolated Yield 65 – 72%88 – 94%~25% Increase
Purity (HPLC) 85% (Requires Column)>95% (Simple Wash)Cleaner Profile
Energy Usage High (Continuous heating)Low (Targeted delivery)Green Efficiency
Workflow Logic

ExperimentalWorkflow Start Start: Reagent Prep (Thiourea + Halo-Ester) Mix Solvation (EtOH, Vial Sealed) Start->Mix MW_Heat MW Irradiation 100°C, 10 min Mix->MW_Heat Check TLC Check (Complete?) MW_Heat->Check Check->MW_Heat No (+2 min) Workup Neutralization & Extraction Check->Workup Yes Hydrolysis Hydrolysis Step (MW: 80°C, 5 min) Workup->Hydrolysis Final Final Product (Acid Form) Hydrolysis->Final

Figure 2: Decision tree and experimental workflow for the synthesis.

Trustworthiness & Troubleshooting (Self-Validating Systems)

To ensure reproducibility , the following critical control points must be observed:

  • Regiochemistry of Precursor:

    • Issue: Bromination of ethyl levulinate can occur at C3 or C5.

    • Validation: Verify the starting material via ¹H NMR.[3] The C5-bromo (terminal) protons appear as a singlet around

      
       4.0 ppm. The C3-bromo (internal) proton appears as a triplet/multiplet. Using the C3-bromo isomer will yield the 5-substituted thiazole, not the target 4-substituted propanoic acid derivative. 
      
  • Thermal Runaway:

    • Control: Use a fiber-optic temperature probe if available, or IR sensors calibrated for glass vials. Ethanol absorbs microwaves efficiently; ensure the "ramp time" is set to 1–2 minutes to prevent pressure spikes.

  • Scale-Up:

    • This protocol is validated for 1–5 mmol scales. For larger scales (>20 mmol), use a continuous flow microwave reactor to avoid penetration depth limitations.

References

  • General Hantzsch Mechanism & MW Acceleration

    • Potts, K. T. (1977).
    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Specific Synthesis of 2-Aminothiazole Propanoic Acid Derivatives

    • Mali, D. R., et al. (2022).[4] Microwave Assisted Synthesis of 2-Aminothiazole Derivatives: A Green Chemistry Approach. Journal of University of Shanghai for Science and Technology. Link

    • Grybaitė, B., et al. (2023).[5] Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija. Link

  • Green Chemistry & Solvent Effects

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Link

Sources

Application Note: Advanced Coupling Strategies for 2-Aminothiazole Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of 2-aminothiazole (2-AT) moieties into peptide backbones is a critical strategy in medicinal chemistry, particularly for enhancing proteolytic stability and constraining conformational space in kinase inhibitors and peptidomimetics. However, the synthesis of these analogs presents a dual challenge: the profound nucleophilic deactivation of the 2-amino group and the racemization propensity of the C-terminal thiazole carboxylic acid during activation. This guide provides a mechanistic analysis of these barriers and details optimized protocols using third-generation uronium/aminium reagents (HATU, COMU) and acid chloride activation strategies to ensure high-yield, high-purity couplings.

The Mechanistic Challenge

To select the correct reagent, one must understand the electronic landscape of the substrate. 2-aminothiazole acids (e.g., 2-aminothiazole-4-carboxylic acid) are bifunctional, but the primary synthetic bottleneck is the acylation of the 2-amino group.

Nucleophilic Deactivation (The "Amine" Problem)

Unlike a standard aliphatic amine (pKa ~10) or even aniline (pKa ~4.6), the 2-aminothiazole is chemically distinct. The lone pair on the exocyclic nitrogen is not localized; it is heavily delocalized into the thiazole ring system to satisfy aromaticity and conjugation with the endocyclic nitrogen.

  • Consequence: The amine is a poor nucleophile.[1] Standard reagents like EDC/HOBt or HBTU often result in incomplete coupling or require excessive reaction times, leading to side reactions.

  • Solution: We must use "super-active" esters (OAt/Oxyma) or highly electrophilic species (acid chlorides) to drive the reaction.

Racemization Risks (The "Acid" Problem)

When activating the carboxylic acid of a thiazole (or an amino acid attached to it), the electron-withdrawing nature of the ring increases the acidity of the


-proton (if present) or facilitates oxazolone formation, leading to epimerization.

Reagent Selection Matrix

The following table synthesizes performance data for coupling hindered/deactivated amines.

Reagent ClassReagentActivation SpeciesRec.[2][3][4][5][6] BaseApplication Context
Standard HBTU / TBTUOBt EsterDIPEAAvoid for 2-AT coupling. Insufficient reactivity.
High-Power HATU OAt EsterDIPEA / CollidineGold Standard. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), accelerating the reaction by ~100x over HBTU.
Modern/Safe COMU Oxyma EsterDIPEARecommended. Comparable efficiency to HATU but non-explosive and more soluble.[2] Lower racemization rates.[6]
"Nuclear" POCl

/ TCFH
Acid ChloridePyridine / CollidineUse when HATU/COMU fails. Generates highly reactive acid chlorides in situ.

Visualizing the Decision Process

The following workflow illustrates the logical progression for optimizing 2-aminothiazole couplings.

CouplingWorkflow Start Substrate: 2-Aminothiazole Acid CheckPos Coupling Location? Start->CheckPos AminePath Acylating the 2-Amino Group (Low Nucleophilicity) CheckPos->AminePath N-Terminus AcidPath Activating the Carboxyl Group (Racemization Risk) CheckPos->AcidPath C-Terminus TryHATU Attempt 1: HATU or COMU (1.2 - 1.5 eq) + DIPEA Microwave: 50°C, 30 min AminePath->TryHATU CheckYield Yield > 80%? TryHATU->CheckYield Success Proceed to Deprotection CheckYield->Success Yes FailPath Attempt 2: Acid Chloride Method (POCl3 or Ghosez Reagent) CheckYield->FailPath No SoftCouple Use COMU + Oxyma Pure Base: TMP or Collidine (Weak Base) Temp: 0°C to RT AcidPath->SoftCouple SoftCouple->Success

Figure 1: Decision matrix for selecting coupling conditions based on the specific site of modification (Amine vs. Acid).

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/COMU)

Best for: Routine incorporation of 2-aminothiazole derivatives into peptide chains.

Materials:

  • Carboxylic Acid Component (1.2 eq)

  • 2-Aminothiazole Component (1.0 eq)[7][8]

  • Coupling Reagent: HATU or COMU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 – 0.2 M)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid and HATU (or COMU) in anhydrous DMF.

  • Add DIPEA (1.0 eq only at this stage) and stir for 1–2 minutes . Note: Do not exceed 5 minutes to avoid guanidinylation of the amine if added too early, or hydrolysis if left too long.

  • Addition: Add the 2-aminothiazole component to the activated ester mixture.

  • Base Chase: Add the remaining DIPEA (1.5 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Optimization: If conversion is <50% by HPLC after 2 hours, heat to 50°C (conventional) or use microwave irradiation (25W, 50°C, 20 min).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO

    
    , 1M HCl (if acid stable), and Brine.
    
Protocol B: The "Nuclear" Option (In Situ Acid Chloride)

Best for: Sterically hindered thiazoles or when Protocol A fails.

Materials:

  • Carboxylic Acid (1.5 eq)

  • TCFH (Tetramethylchloroformamidinium hexafluorophosphate) or POCl

    
    
    
  • Base: N-Methylimidazole (NMI) or Pyridine

Step-by-Step:

  • Dissolve the carboxylic acid (1.5 eq) and the 2-aminothiazole (1.0 eq) in anhydrous DCM or THF.

  • Add NMI (3.0 eq) .

  • Cool the mixture to 0°C.

  • Add TCFH (1.5 eq) slowly.

  • Allow to warm to RT and stir for 1–12 hours.

    • Mechanism:[9][10][11][12][13] TCFH generates the acid chloride in situ without releasing acidic byproducts that would protonate the unreactive amine.

  • Monitoring: Monitor by TLC/LCMS. Acid chloride couplings are rapid; prolonged exposure can lead to side reactions.

Troubleshooting & Optimization

Issue: Low Yield (Unreacted Amine)
  • Cause: The active ester (OBt/OAt) is not electrophilic enough to overcome the thiazole's deactivation.

  • Fix: Switch to Protocol B (Acid Chloride). Alternatively, use HOAt as an additive if using EDC, but HATU is generally superior.

  • Double Coupling: In SPPS, perform the coupling twice: first with HATU, then with PyAOP or COMU.

Issue: Racemization (When activating Thiazole-COOH)
  • Cause: Over-activation of the thiazole acid leads to proton abstraction at the

    
    -position.
    
  • Fix:

    • Switch base from DIPEA to 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). These are weaker, non-nucleophilic bases that reduce proton abstraction.

    • Use Oxyma Pure as an additive, which suppresses racemization better than HOBt.[5]

    • Keep temperature at 0°C during the activation phase.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Twibanire, J. D. A., & Grindley, T. B. (2011). Efficient and racemization-free amide coupling of N-protected amino acids and peptides. Organic Letters, 13(11), 2988–2991. (Highlighting COMU/Oxyma benefits).

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. (The "Nuclear" Protocol source).

Sources

Using 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utility of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid (N-(4-methylthiazol-2-yl)alanine) as a versatile scaffold in medicinal chemistry. As a constrained amino acid analog, this building block offers unique properties for peptidomimetic design and fragment-based drug discovery (FBDD). This document provides optimized protocols for its synthesis, downstream amide coupling, and application in kinase inhibitor design, ensuring high chemical fidelity and reproducibility.

Introduction: The Thiazole Advantage

The 2-aminothiazole moiety is a "privileged structure" in pharmaceutical sciences, appearing in blockbuster drugs like Dasatinib (anticancer), Cefixime (antibiotic), and Famotidine (antagonist).

When integrated into an amino acid backbone to form 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , the molecule serves two critical functions:

  • Peptidomimetics: It acts as a conformationally restricted Alanine analog. The thiazole ring reduces the entropic penalty of binding by locking the nitrogen lone pair, often inducing

    
    -turn conformations in peptide chains.
    
  • Bioisosterism: The aminothiazole group mimics the phenol of tyrosine or the adenine ring of ATP, making it a potent scaffold for kinase inhibitors and protein-protein interaction (PPI) inhibitors.

Chemical Profile & Handling

PropertyDataNotes
IUPAC Name 2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acidAlso referred to as N-(4-methylthiazol-2-yl)alanine
Formula C

H

N

O

S
MW: 186.23 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store in desiccator
Solubility DMSO (>50 mM), MeOH, DMFPoor solubility in non-polar solvents (Hexane, DCM)
pKa (Acid) ~3.8Carboxylic acid proton
pKa (Base) ~5.3Thiazole nitrogen (protonates in strong acid)
Stability Stable at RTAvoid strong oxidizers; amine is susceptible to oxidation over time

Synthetic Protocols

Protocol A: Synthesis via Direct N-Alkylation (Industrial Route)

Rationale: This method is cost-effective and scalable, utilizing readily available starting materials. It relies on a nucleophilic aromatic substitution-like mechanism (S


2) where the exocyclic amine of the thiazole attacks the 

-halo acid.

Materials:

  • 2-Amino-4-methylthiazole (1.0 eq)[1]

  • 2-Bromopropionic acid (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Solvent: Toluene or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-methylthiazole (10 mmol) in Toluene (30 mL).

  • Addition: Add Triethylamine (25 mmol) followed by the dropwise addition of 2-Bromopropionic acid (11 mmol). Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting thiazole (R

    
     ~0.4) should disappear.
    
  • Work-up:

    • Cool to room temperature.[2][3]

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in water (20 mL) and adjust pH to ~4.0 using 1N HCl. The product often precipitates at its isoelectric point.

    • Extract with Ethyl Acetate (3 x 30 mL) if precipitation is poor.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , DCM:MeOH gradient 95:5 to 90:10).
    

Quality Control Check:

  • 1H NMR (DMSO-d

    
    ):  Look for the quartet at 
    
    
    
    ~4.2 ppm (chiral
    
    
    -proton) and the doublet at
    
    
    ~1.4 ppm (methyl group of alanine). The thiazole proton (C5-H) appears as a singlet around
    
    
    ~6.3 ppm.
Protocol B: Downstream Amide Coupling (Library Generation)

Rationale: The secondary amine on the thiazole reduces the nucleophilicity of the carboxylic acid activation intermediate. Standard EDC/NHS coupling often fails. We recommend HATU for high-efficiency coupling to amines (R-NH


).

Step-by-Step Methodology:

  • Activation: Dissolve 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid (1.0 eq) in dry DMF (0.1 M concentration).

  • Base: Add DIPEA (3.0 eq). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq). Stir for 10 minutes at RT to form the active ester (yellow shift).

  • Amine Addition: Add the target amine (R-NH

    
    , 1.2 eq).
    
  • Reaction: Stir at RT for 4–12 hours.

  • Validation: Monitor via LC-MS. The mass shift will be M+ (Amine) - 18 (H

    
    O).
    

Application Logic: Pathway & Workflow

The following diagram illustrates the decision-making process for synthesizing this building block and its subsequent application in Fragment-Based Drug Discovery (FBDD).

G Start Target: N-(Thiazolyl) Amino Acid Decision Chirality Critical? Start->Decision RouteA Route A: Direct Alkylation (Cheap, Scalable) Product 2-[(4-Methyl-1,3-thiazol-2-yl) amino]propanoic acid RouteA->Product RouteB Route B: Hantzsch Synthesis (N-thiocarbamoyl alanine + alpha-haloketone) RouteB->Product Decision->RouteA No (Racemic OK) Decision->RouteB Yes (Preserve Chiral Center) App1 Peptidomimetics (Beta-turn induction) Product->App1 Coupling to Peptide Chain App2 Kinase Inhibitors (ATP Hinge Binder) Product->App2 Fragment Elaboration

Caption: Workflow for selecting synthetic route based on chirality requirements and downstream applications.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Bis-alkylation of the amineUse excess thiazole (2.0 eq) or switch to Hantzsch synthesis (Route B in diagram).
Racemization Overheating during couplingUse HATU/HOAt at 0°C for activation; avoid EDC/DMAP.
Poor Solubility Zwitterionic natureProtect the acid as a Methyl Ester for intermediate handling, then hydrolyze (LiOH) before final use.
Hygroscopicity Salt formationIsolate as the free acid rather than HCl salt if possible; store under Argon.

Case Study: Kinase Inhibitor Design

Context: Aminothiazoles are ATP-competitive inhibitors. The nitrogen at position 3 of the thiazole ring acts as a Hydrogen Bond Acceptor (HBA) for the kinase "hinge" region.

Experimental Setup:

  • Fragment: Use the title compound as the "Hinge Binder" fragment.

  • Elaboration: Couple the carboxylic acid to a hydrophobic amine (e.g., 3-trifluoromethylaniline) to access the hydrophobic "back pocket" of the kinase.

  • Result: The propanoic acid methyl group provides a steric clash that can induce selectivity between kinases (e.g., distinguishing Src from Abl kinase).

References

  • Structural utility of 2-aminothiazoles

    • Mishra, R. et al. "Biological and medicinal significance of 2-aminothiazoles." Scholars Research Library, 2014.[4]

  • Hantzsch Synthesis Mechanism & Protocols

    • BenchChem Application Note. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers." 2025.[2][3][5][6]

  • Thiazole-Amino Acid Conjugates

    • Tumosienė, I. et al. "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids." Molecules, 2022.[7]

  • Anticancer Applications of Thiazole Scaffolds

    • Gomha, S. et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021.[8][4][9][10]

  • General Reactivity of 2-Aminothiazoles

    • ChemicalBook.[1] "2-aminothiazole Application and Synthesis." 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Alpha-Haloketone Stability in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Hantzsch Thiazole Synthesis & Alpha-Haloketone Stabilization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The Instability Paradox

The Hantzsch thiazole synthesis is the gold standard for creating thiazole rings, yet it relies on


-haloketones —intermediates notorious for being lachrymatory, thermally unstable, and prone to polymerization.

The Core Problem:


-Haloketones are kinetically active electrophiles. If they do not react immediately with the thioamide/thiourea nucleophile, they undergo rapid degradation via:
  • Dehalogenation (reversion to ketone).

  • Hydrolysis (formation of

    
    -hydroxy ketones).
    
  • Favorskii Rearrangement (under basic conditions).

  • Polymerization (formation of dark "tars").

The Solution: Do not isolate. This guide prioritizes One-Pot In Situ Generation protocols that consume the unstable intermediate the moment it forms.

Mechanistic Diagnostics (The "Why")

Understanding the competition between productive cyclization and destructive decomposition is critical for troubleshooting.

Decomposition vs. Cyclization Pathways

The following diagram illustrates the "race" your reaction is running. You must optimize conditions to favor the green path (Cyclization) over the red paths (Degradation).

HantzschMechanism Ketone Starting Ketone AlphaHalo α-Haloketone (Unstable Intermediate) Ketone->AlphaHalo Halogenation (NBS/I2) Thiazole Thiazole Product AlphaHalo->Thiazole Thiourea/Thioamide (Fast Cyclization) Tar Polymer/Tar AlphaHalo->Tar Heat/Time (Polymerization) Hydroxy α-Hydroxy Ketone AlphaHalo->Hydroxy Moisture/H2O (Hydrolysis) Rearranged Rearranged Acid (Favorskii) AlphaHalo->Rearranged Strong Base (Favorskii)

Caption: Kinetic competition in Hantzsch synthesis. Success depends on the rate of cyclization exceeding the rate of decomposition.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns into a black tar/oil immediately. What happened?

Diagnosis: Uncontrolled exotherm or polymerization. Root Cause:


-Haloketones are potent alkylating agents. If the concentration is too high or the temperature uncontrolled, they polymerize.
Corrective Action: 
  • Switch to One-Pot: Do not isolate the haloketone. Generate it in situ (see Protocol A).

  • Solvent Trap: If you must isolate, store in a dilute solution of DCM or Ether at -20°C. Never store neat.

  • Scavenger: Ensure the thiourea/thioamide is present in slight excess (1.1 equiv) to capture the haloketone immediately.

Q2: I see the starting material disappear, but no thiazole forms (Low Yield).

Diagnosis: Hydrolysis or Dehalogenation. Root Cause:

  • Moisture: Water attacks the

    
    -carbon, forming 
    
    
    
    -hydroxy ketones.
  • Solvent Nucleophilicity: Alcohols (methanol/ethanol) can sometimes form

    
    -alkoxy byproducts if the cyclization is slow.
    Corrective Action: 
    
  • Dry Solvents: Use anhydrous ethanol or switch to non-nucleophilic solvents like DMF or DME if moisture is the suspect.

  • Catalyst: Add a catalytic amount of

    
    -cyclodextrin if working in aqueous media (supramolecular shielding).
    
Q3: The product is forming, but it's the wrong isomer (2-imino-2,3-dihydrothiazole).

Diagnosis: pH-controlled regioselectivity failure. Root Cause: Hantzsch synthesis is pH-sensitive.[1] Strong acidic conditions favor the thiazole, but intermediate pH can lead to imino-tautomers. Corrective Action:

  • Buffer: Maintain acidic conditions during the cyclization phase, then neutralize with mild base (

    
    ) only during workup.
    

Validated Protocols (Self-Validating Systems)

These protocols utilize in situ generation to bypass the stability issues of isolated


-haloketones.
Protocol A: The "One-Pot" NBS Method (Recommended)

Best for: Avoiding lachrymators and maximizing yield.

Mechanism: N-Bromosuccinimide (NBS) brominates the ketone.[2][3] The byproduct (succinimide) is inert, and the unstable


-bromoketone is immediately trapped by thiourea.
ReagentEquivalentsRole
Aryl Ketone1.0Substrate
NBS1.0 - 1.1Halogen Source
p-Toluenesulfonic Acid (p-TSA)0.1 - 0.5Catalyst (activates ketone)
Thiourea / Thioamide1.1 - 1.2Heterocycle former
Solvent (Acetonitrile or EtOH)[0.5 M]Medium

Step-by-Step:

  • Activation: Dissolve Aryl Ketone (1.0 eq) and p-TSA (0.1 eq) in Acetonitrile.

  • Halogenation: Add NBS (1.05 eq). Stir at Reflux (80°C) for 1–2 hours.

    • Validation Point: Check TLC.[1] Ketone should convert to a slightly less polar spot (

      
      -bromoketone). Do not isolate. 
      
  • Cyclization: Add Thiourea (1.1 eq) directly to the hot reaction mixture.

  • Completion: Continue reflux for 2–4 hours. A heavy precipitate (thiazole hydrobromide salt) often forms.

  • Workup: Cool to RT. Filter the solid.[4][5] Wash with cold acetone. Suspend in water and neutralize with

    
     or 
    
    
    
    to liberate the free base.
Protocol B: The "Green" Aqueous/PEG-400 Method

Best for: Environmentally sensitive processes and stabilizing sensitive substrates.

Mechanism: Water or PEG-400 acts as a "cage," stabilizing the transition state and preventing polymerization via the hydrophobic effect.

Step-by-Step:

  • Mix Aryl Ketone (1.0 eq) and NBS (1.0 eq) in PEG-400 (or water with

    
    -cyclodextrin).
    
  • Stir at 50–60°C for 30 mins.

  • Add Thiourea (1.0 eq).

  • Stir at 80°C for 1–2 hours.

  • Extraction: Add water (if PEG used) and extract with Ethyl Acetate. The product is often >95% pure after evaporation.

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Start: Reaction Failure CheckTLC Step 1: Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left No SM_Gone SM Consumed CheckTLC->SM_Gone Yes CheckHalogen Did Halogenation occur? SM_Left->CheckHalogen CheckProduct Is Thiazole present? SM_Gone->CheckProduct AddCatalyst Solution: Add p-TSA or Increase Temp CheckHalogen->AddCatalyst No CheckTar Is reaction black/tarry? CheckProduct->CheckTar No TarYes Solution: Polymerization. Use Dilute Protocol A (One-Pot) CheckTar->TarYes Yes TarNo Solution: Hydrolysis. Dry Solvents or Increase Thiourea eq. CheckTar->TarNo No

Caption: Logical decision tree for diagnosing Hantzsch synthesis failures.

References

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid as a recyclable reaction medium." Tetrahedron Letters, 49(2), 303-306. Link

  • Izumisawa, Y., & Togo, H. (2011).[3] "Preparation of

    
    -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry, 1(3), 54-62.[3] Link
    
  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A review." International Journal of Pharmaceutical Sciences and Research. Link

  • Erian, A. W., et al. (2003). "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link
    
  • Zhu, Y., et al. (2019).[6] "Visible-light-induced one-pot synthesis of functionalized 2-aminothiazoles." Synthesis, 51, 2023-2029.[6] Link

Sources

Technical Support Center: Removing 2-imino-2,3-dihydrothiazole Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: Purification and Regiocontrol in Hantzsch Thiazole Synthesis

Diagnostic & Identification: Do You Have This Impurity?

Before attempting removal, confirm the identity of the byproduct. In the synthesis of 2-aminothiazoles using N-monosubstituted thioureas and


-haloketones (Hantzsch Synthesis), two regioisomers can form.
  • Target Product: 2-(N-substituted-amino)thiazole (Thermodynamic product in neutral media).

  • Impurity: 3-substituted-2-imino-2,3-dihydrothiazole (Kinetic product, favored in acidic media).

Analytical Signatures
FeatureTarget: 2-Aminothiazole Impurity: 2-Imino-2,3-dihydrothiazole
Structure Exocyclic amine (-NH-R)Endocyclic N-substitution (Ring N-R), Exocyclic Imine (=NH)

H NMR (5-H)
Aromatic singlet, typically

6.5 – 7.3 ppm
Shifted downfield or distinct due to loss of aromaticity if not fully conjugated, or distinct environment. Often

5.8 – 6.4 ppm
(depending on substituents).
Basicity (pKa) Weak Base (pKa

5.3 for parent, lower for N-aryl)
Strong Base (pKa

9–11, amidine-like)
Solubility Soluble in strong acid; precipitates at pH > 6.Soluble in water at pH < 9; requires high pH to extract.

Tech Tip: The most reliable diagnostic is the pKa difference . The impurity acts like a cyclic guanidine/amidine and is significantly more basic than the heteroaromatic amine target.

Troubleshooting & Removal Protocols

FAQ 1: The "Magic Bullet" Extraction Method

Q: Chromatography is failing to separate the isomers. Is there a chemical workup to remove the 2-imino byproduct?

A: Yes. You can exploit the significant


pKa (

4–5 log units) between the two isomers. The 2-imino impurity is a strong base and will remain protonated (water-soluble) at pH levels where the target 2-aminothiazole is neutral (organic-soluble).
Protocol: pH-Controlled Differential Extraction
  • Dissolution: Dissolve the crude reaction mixture in 1.0 M HCl (aqueous). Both isomers will protonate and dissolve.

  • Wash: Wash the acidic solution with DCM (Dichloromethane) or EtOAc to remove non-basic impurities (unreacted haloketone). Discard organic layer.[1]

  • Targeted Basification (The Critical Step):

    • Slowly add saturated NaHCO

      
        or 10% NaOH  to the aqueous layer while monitoring pH.
      
    • Stop at pH 6.0 – 7.0.

    • Theory: At this pH, the target 2-aminothiazole (pKa ~5) deprotonates and precipitates or becomes extractable. The 2-imino impurity (pKa ~9+) remains fully protonated and stays in the water.

  • Extraction: Extract the aqueous phase (now at pH 7) with DCM (3x) .

    • Organic Layer: Contains purified Target 2-Aminothiazole .

    • Aqueous Layer: Retains the 2-Imino Impurity .

  • Verification: Dry the organic layer (Na

    
    SO
    
    
    
    ) and concentrate.[2] Check NMR.
FAQ 2: Chromatographic Separation

Q: My product is sensitive to acid/base. How can I separate them on silica?

A: These regioisomers often co-elute on standard silica because both are polar and basic. You must modify the stationary phase interaction.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to your mobile phase (e.g., DCM/MeOH + 1% NH
    
    
    
    OH).
    • Why: This suppresses the ionization of the basic nitrogens on the silica surface, sharpening the peaks and allowing the slight polarity difference to resolve the isomers.

  • Alternative Solvent System: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Ether . The

    
    -
    
    
    
    interactions in toluene can sometimes differentiate the fully aromatic thiazole from the dihydro-imine.
FAQ 3: Root Cause & Prevention

Q: Why is this byproduct forming, and how do I stop it in the next batch?

A: The formation of the 2-imino isomer is driven by acidic conditions during the initial condensation.

  • Mechanism: The reaction of an

    
    -haloketone with a substituted thiourea produces HBr/HCl as a byproduct.
    
    • In Neutral/Basic Media: The reaction favors the thermodynamic product: 2-(N-substituted)aminothiazole .

    • In Acidic Media (Unbuffered): The acid catalyzes a kinetic trap, favoring the attack of the substituted nitrogen onto the ketone, locking the ring into the 3-substituted-2-imino form.

Prevention Protocol: Buffered Hantzsch Synthesis

To prevent the impurity from forming, neutralize the acid in situ.

  • Reagents:

    
    -Haloketone (1.0 eq) + N-Substituted Thiourea (1.1 eq).
    
  • Solvent: Ethanol or Methanol.

  • Additive: Add Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    )  (1.5 – 2.0 eq).
    
  • Conditions: Reflux for 2–4 hours.

    • Result: The base neutralizes the generated HBr, maintaining a neutral pH and forcing the reaction toward the desired aromatic 2-aminothiazole.

Visualizing the Pathway

The following diagram illustrates the divergent pathways dictated by pH, showing how the "Kinetic Trap" leads to the impurity.

HantzschPathways cluster_legend Reaction Control Start Reagents: N-Substituted Thiourea + alpha-Haloketone Intermediate S-Alkylated Intermediate (Isothiourea) Start->Intermediate S-Alkylation Target TARGET PRODUCT 2-(N-Substituted)aminothiazole (Aromatic, Thermodynamic) Intermediate->Target Neutral/Basic Conditions (N-attack at Carbonyl) Impurity IMPURITY 3-Substituted-2-imino-2,3-dihydrothiazole (Non-Aromatic, Kinetic Trap) Intermediate->Impurity Acidic Conditions (H+) (Substituted N-attack) pH < 4 favors Impurity pH < 4 favors Impurity pH > 6 favors Target pH > 6 favors Target pH < 4 favors Impurity->pH > 6 favors Target

Caption: Divergent reaction pathways in Hantzsch synthesis. Acidic conditions promote the formation of the 2-imino impurity, while neutral conditions favor the target 2-aminothiazole.

References

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis." Link

  • BenchChem Technical Support. "Minimizing Byproduct Formation During Thiazole Ring Closure." Link

  • PubChem. "2-Aminothiazole Compound Summary (pKa and Physical Properties)." Link

Sources

Improving solubility of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid for NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid[1][2][3]

Welcome to the Advanced Spectroscopy Support Hub.

User Persona: Senior Application Scientist Status: Operational Ticket ID: NMR-SOL-THZ-001[1][2][3]

You are likely here because your sample of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is behaving like "brick dust" in your NMR tube. It refuses to dissolve in CDCl₃, forms a suspension in D₂O, or yields broad, useless peaks in DMSO-d₆.[3]

This guide moves beyond generic advice. We analyze the specific zwitterionic nature of this aminothiazole derivative and provide chemically grounded protocols to achieve the high-resolution spectra required for drug development and structural validation.

Module 1: The Chemistry of Insolubility (Diagnosis)

To solve the solubility problem, we must first understand the intermolecular forces at play. This molecule is not a simple organic solid; it is a "chameleon" capable of existing in three distinct ionization states depending on the pH of the environment.

The Zwitterion Trap: The molecule contains a basic thiazole nitrogen (pKa ~5.3) and an acidic carboxylic acid (pKa ~4.0).[2][3] In neutral solvents or solid state, protons migrate from the acid to the base, forming a zwitterion (inner salt). These zwitterions align in a rigid crystal lattice held together by strong electrostatic forces, making the compound insoluble in non-polar solvents like CDCl₃ and poorly soluble in neutral water.

Visualizing the Equilibrium

The following diagram illustrates the ionization states you must manipulate to achieve solubility.

Zwitterion_Equilibrium cluster_0 pH < 2 (Acidic) cluster_1 pH ~ 4-5 (Isoelectric Point) cluster_2 pH > 8 (Basic) Cation CATIONIC FORM (Soluble in Polar Organics/Water) Protonated Thiazole & COOH Zwitterion ZWITTERION (Insoluble 'Brick Dust') Net Charge: 0 Strong Lattice Energy Cation->Zwitterion - H+ Zwitterion->Cation + H+ Anion ANIONIC FORM (Highly Soluble in D2O) Deprotonated Carboxylate Zwitterion->Anion - H+ Anion->Zwitterion + H+

Caption: Figure 1. The solubility profile is dictated by pH.[3] The goal is to drive the equilibrium away from the central Zwitterion state toward either the Cation (using acid) or the Anion (using base).[2]

Module 2: Solvent Selection Matrix

Do not choose a solvent randomly.[3] Select based on your specific analytical goal (e.g., observing exchangeable protons vs. simple structure confirmation).

SolventSolubility RatingSuitabilityTechnical Notes
DMSO-d₆ ⭐⭐⭐⭐⭐ (Excellent)General Purpose Best for seeing all protons, including -NH and -COOH.[1][2][3] Warning: Hygroscopic. Absorbed water appears at ~3.33 ppm, potentially obscuring the propanoic acid signals.
D₂O + Base ⭐⭐⭐⭐ (Good)Cleanest Spectrum Requires NaOD or K₂CO₃.[2][3] Critical: The -NH and -COOH protons will exchange with Deuterium and disappear.[1][2][3] Good for aliphatic region analysis.
MeOD (Methanol-d₄) ⭐⭐⭐ (Moderate)Quick Check Soluble, but often requires slight warming.[1][2][3] Like D₂O, exchangeable protons (-NH/COOH) will be lost.[1][2][3]
CDCl₃ ⭐ (Poor)Not Recommended Will likely require filtration of undissolved solid.[2][3] Fix: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to protonate the zwitterion and solubilize.[1][2][3]
Module 3: Troubleshooting Protocols
Protocol A: The "Standard" DMSO-d₆ Method

Use this when you need to characterize the entire molecule, including the amide (-NH) proton.[1][2][3]

  • Dry the Sample: Ensure the solid is free of residual synthesis solvents (EtOAc, DCM) which can interfere with the aliphatic region. Vacuum dry for >1 hour.[3]

  • Preparation: Weigh 5–10 mg of sample into a clean vial (not the NMR tube directly).

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% atom D).

  • Agitation: Vortex for 30 seconds. If the solution appears cloudy, sonicate for 2 minutes. The heat from sonication aids the disruption of the crystal lattice.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube to remove any micro-particulates that cause line broadening.

  • Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to account for the slower tumbling of the molecule in viscous DMSO.

Protocol B: The "In-Situ Salt" Method (D₂O)

Use this for water-soluble formulations or if DMSO peaks overlap with key signals.[1][2][3]

  • Preparation: Weigh 10 mg of sample into a vial.

  • Base Addition: Add 0.6 mL of D₂O. The sample will likely not dissolve.

  • Shift to Anion: Add 10–15 mg of anhydrous K₂CO₃ (Potassium Carbonate) or 2 drops of NaOD (40% in D₂O) .

  • Mechanism: The base deprotonates the carboxylic acid (COOH → COO⁻), converting the zwitterion into a highly soluble anion.

  • Result: The solution should turn clear immediately.

  • Note: The spectrum will show the salt form. Chemical shifts of the propanoic alpha-proton will shift upfield compared to the DMSO spectrum.[1][2]

Protocol C: The "TFA Spike" Method (CDCl₃)

Use this if you strictly require a non-polar solvent reference.[2][3]

  • Suspension: Suspend 5 mg of sample in 0.6 mL CDCl₃. It will look cloudy.[3]

  • The Spike: Add 2 drops of TFA-d (Trifluoroacetic acid-d1).

  • Observation: Shake the tube. The solution should clear up as the TFA protonates the thiazole nitrogen and the carboxylate, breaking the zwitterionic interaction.

  • Warning: This creates a highly acidic environment.[3] Chemical shifts will be significantly different from neutral conditions.[3]

Module 4: Decision Logic for Researchers

Use this workflow to determine the correct path for your specific experiment.

Solvent_Decision_Tree Start START: What is your primary goal? Goal_Structure Full Structural Elucidation (Need NH/COOH protons) Start->Goal_Structure Goal_Purity Purity/Quantification (Need clean baseline) Start->Goal_Purity Goal_Comparison Compare to Literature (Lit used CDCl3) Start->Goal_Comparison Action_DMSO Use DMSO-d6 (Dry sample thoroughly) Goal_Structure->Action_DMSO Action_D2O Use D2O + NaOD (NH protons will vanish) Goal_Purity->Action_D2O Action_TFA Use CDCl3 + TFA-d (Creates soluble cation) Goal_Comparison->Action_TFA

Caption: Figure 2. Decision tree for selecting the optimal solvent system based on analytical requirements.

Module 5: Frequently Asked Questions (FAQs)

Q: I used D₂O/NaOD and my sample dissolved, but the NH peak at ~8.0 ppm is gone. Why? A: This is normal. In protic deuterated solvents (D₂O, MeOD), the acidic protons on the amine (-NH-) and carboxylic acid (-COOH) undergo Chemical Exchange with the deuterium in the solvent.[1][2][3]

  • Reaction: R-NH-R + D₂O ⇌ R-ND-R + HOD

  • Result: The N-D bond resonates at a frequency far outside the proton window, making the peak "invisible." The appearance of an HOD peak at ~4.79 ppm confirms this exchange.

Q: My DMSO spectrum has a huge broad peak at 3.3 ppm. Is my sample wet? A: Likely, yes. DMSO is extremely hygroscopic (water-loving).[1][2][3] The peak at 3.33 ppm is H₂O.

  • Fix: Store DMSO-d6 over 4Å molecular sieves.[1][2][3]

  • Workaround: If the water peak overlaps with your propanoic acid -CH- signals, try changing the temperature (e.g., run at 40°C).[1][2][3] The water peak shifts significantly with temperature, while your compound's peaks will shift less, potentially revealing the obscured signal.

Q: Can I recover my sample after using DMSO-d6? A: It is difficult because DMSO has a high boiling point (189°C).[1][2][3][4]

  • Method: Dilute the NMR sample with 5 mL of water, then freeze-dry (lyophilize). The water/DMSO mixture will sublime, leaving your solid 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid behind.[1][2][3]

References
  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[5][6][7] Organometallics2010 , 29, 2176–2179.[6][7] [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Common Solvents.[3] University of Wisconsin-Madison. [Link][1][2][3]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Amsterdam, 2016.[3] (See Chapter 3 for Solvent Suppression and Exchange phenomena).[2][3] [Link]

Sources

Technical Support Center: Optimizing Aminothiazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminothiazole cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2][3] The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide (like thiourea), remains a widely used and versatile approach.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize your experimental outcomes. We will delve into the causality behind experimental choices to ensure you not only follow protocols but also understand the underlying chemical principles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your aminothiazole cyclization experiments in a question-and-answer format.

Question 1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue in Hantzsch thiazole synthesis and can often be resolved by systematically evaluating your reaction conditions.[6]

Underlying Causes & Solutions:

  • Insufficient Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation energy for the initial S-alkylation and subsequent cyclization steps.[6][7] If you are running the reaction at room temperature, it's likely that the reaction is too slow to be practical.

    • Solution: Gradually increase the reaction temperature. A good starting point for many conventional syntheses is to reflux in a protic solvent like ethanol or methanol.[4][8] A systematic study at different temperatures (e.g., 50 °C, 65 °C, 80 °C, and reflux) while monitoring the reaction by Thin Layer Chromatography (TLC) can help you identify the optimal temperature for your specific substrates.[6][9]

  • Inadequate Reaction Time: It's possible the reaction simply hasn't had enough time to reach completion.

    • Solution: Monitor your reaction's progress using TLC.[6] This will allow you to observe the consumption of starting materials and the formation of the product over time, helping you determine the optimal reaction duration.

  • Poor Starting Material Quality: Impurities in your α-haloketone or thiourea can interfere with the reaction or lead to unwanted side products.[6]

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize or chromatograph them before use.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Solution: While ethanol and methanol are common choices, other solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, particularly for less reactive substrates.[4][10] In some cases, a mixture of solvents, such as ethanol/water, can also be beneficial.[11][12]

Question 2: My final product is impure, showing multiple spots on TLC. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products can be attributed to side reactions or impurities in the starting materials.[6]

Underlying Causes & Solutions:

  • Formation of Isomeric Byproducts: Under acidic conditions, there is a possibility of forming 2-imino-2,3-dihydrothiazole isomers.[6][13]

    • Solution: Maintain neutral or slightly basic conditions during the reaction. After the initial condensation, adding a weak base like sodium bicarbonate or 5% sodium carbonate can help neutralize the hydrohalide salt formed and favor the desired 2-aminothiazole product.[4][6]

  • Side Reactions from Impurities: As mentioned previously, impure starting materials can lead to a variety of side products.

    • Solution: Verify the purity of your reactants.

  • Thermal Degradation: Excessively high temperatures can lead to the degradation of your reactants or the desired product, resulting in a complex mixture of impurities.[7]

    • Solution: Optimize the temperature as described above. Avoid unnecessarily high temperatures or prolonged heating once the reaction is complete.

Question 3: I'm having difficulty isolating and purifying my 2-aminothiazole product. What are some effective strategies?

Answer: The workup and purification procedure is critical for obtaining a high yield of a pure product.[6]

Underlying Causes & Solutions:

  • Product Solubility: Your product might be too soluble in the reaction solvent, making precipitation or extraction inefficient.

    • Solution: Many 2-aminothiazole products are poorly soluble in water.[4] After the reaction is complete, pouring the reaction mixture into a cold aqueous solution of a weak base like 5% sodium carbonate can serve two purposes: it neutralizes the reaction mixture and often causes the neutral product to precipitate.[4][6] The solid can then be collected by filtration.

  • Co-elution during Chromatography: Your product may have a similar polarity to impurities, making separation by column chromatography challenging.

    • Solution: If direct precipitation is not effective, you may need to perform column chromatography. Experiment with different solvent systems (mobile phases) to achieve better separation on the TLC plate before scaling up to a column. Common solvent systems include mixtures of ethyl acetate and hexanes.[4]

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solution: If your crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can often yield highly pure material.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of aminothiazole cyclization reactions.

What is a good starting temperature for a standard Hantzsch aminothiazole synthesis?

A common and effective starting point for a conventional Hantzsch synthesis is to reflux the reaction mixture in a solvent like ethanol. For reactions involving acetophenone derivatives and thiourea, temperatures around 80°C have been shown to be effective.[14] However, the optimal temperature can vary significantly depending on the reactivity of your specific substrates.[7] For microwave-assisted synthesis, a starting point of 90-120°C for 15-30 minutes is often recommended.[7][15]

How does temperature specifically impact the yield and reaction time?

Temperature is a critical parameter. Insufficient temperature may result in low or no product formation because the reaction's activation energy is not met.[7] Conversely, excessively high temperatures can cause the degradation of reactants or the product, leading to lower yields and the formation of impurities.[7] Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and degradation.

Is it possible to run the Hantzsch synthesis at room temperature?

While some modern, highly catalyzed, or photochemically induced methods can proceed at room temperature, the traditional Hantzsch synthesis typically requires heating to achieve a practical reaction rate.[7][16] Reactions attempted at ambient temperature often result in very slow or no product formation.[7]

What are the most effective ways to reduce the reaction time?

Microwave-assisted synthesis is a highly effective technique for dramatically reducing reaction times, often from hours to minutes, while frequently improving yields.[7] The use of an appropriate catalyst, such as silica-supported tungstosilicic acid or various nanocatalysts, can also significantly accelerate the reaction.[9][17]

Data and Protocols

Temperature Optimization Data

The following table summarizes the effect of different temperatures and energy sources on the yield of a model Hantzsch thiazole synthesis.

ReactantsCatalyst/Energy SourceSolventTemperature (°C)TimeYield (%)Reference
Acetophenone, ThioureaCa/4-MePy-IL@ZY-Fe₃O₄Ethanol8025 minHigh[17]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSilica Supported Tungstosilicic AcidEthanol/Water652-3.5 h79-90[9][11]
2-bromoacetophenone, ThioureaConventional HeatingMethanol10030 minHigh[4]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMicrowave IrradiationMethanol9030 min95[15]
Experimental Protocols

Protocol 1: General Procedure for Conventional Hantzsch Thiazole Synthesis [4][13]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-haloketone (1.0 mmol) and thiourea (1.2 mmol).

  • Add a suitable solvent, such as ethanol or methanol (5-10 mL).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a cold 5% aqueous sodium carbonate solution (20 mL) and stir.

  • Collect the resulting precipitate by vacuum filtration, washing with cold water.

  • Dry the solid product. If necessary, purify further by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis [15]

  • In a microwave reaction vessel, combine the α-haloketone (1.0 mmol), thiourea (1.2 mmol), and a suitable solvent (e.g., methanol, 2-5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using an appropriate workup procedure, such as precipitation followed by filtration, as described in Protocol 1.

Visualizing the Chemistry

Hantzsch Aminothiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving an initial nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration.

Hantzsch_Mechanism Haloketone α-Haloketone Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 SN2 Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch aminothiazole synthesis.

General Experimental Workflow for Temperature Optimization

A systematic approach is key to finding the optimal temperature for your reaction.

Temp_Optimization_Workflow Start Set up reaction with standard conditions (e.g., Ethanol, reflux) Monitor Monitor reaction by TLC at set time points Start->Monitor Complete Reaction complete? Monitor->Complete Workup Workup and purify product Complete->Workup Yes AdjustTemp Adjust Temperature (Increase or Decrease) Complete->AdjustTemp No Analyze Analyze yield and purity Workup->Analyze End Optimal conditions found Analyze->End LowYield Low Yield / Purity Analyze->LowYield AdjustTemp->Monitor LowYield->AdjustTemp Troubleshooting_Tree Start Low Yield CheckConversion Is starting material consumed (TLC)? Start->CheckConversion IncreaseTempTime Increase Temperature and/or Time CheckConversion->IncreaseTempTime No ComplexMixture Complex mixture on TLC? CheckConversion->ComplexMixture Yes CheckPurity Check Starting Material Purity IncreaseTempTime->CheckPurity Still low yield OptimizeWorkup Optimize Workup/Purification ComplexMixture->OptimizeWorkup No DecreaseTemp Decrease Temperature (Potential Degradation) ComplexMixture->DecreaseTemp Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benchchem. A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis.
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Bardaweel, S. K., et al. (2017).
  • Benchchem.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.
  • synthesis of thiazoles. (2019). YouTube.
  • Sharma, A., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022).
  • Benchchem.
  • Common methods for the synthesis of 2-aminothiazole. (2021).
  • Li, Z., et al. (2014). L-Proline-Catalyzed Synthesis of Amino Thiazoles. Scientific.net.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing.
  • Benchchem. "optimization of Hantzsch thiazole synthesis reaction conditions".
  • Synthesis of novel 2-amino thiazole deriv
  • Bardaweel, S. K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol .... (2014). PMC.

Sources

Technical Support Center: N-Monosubstituted Thiourea Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions in N-Monosubstituted Thiourea Chemistry Ticket ID: THIO-GEN-402 Assigned Specialist: Senior Application Scientist Status: Open[1][2]

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your reaction involving an N-monosubstituted thiourea (


) yielded unexpected byproducts.

These substrates are chemically "schizophrenic"—they possess multiple nucleophilic sites (S, N1, N3) and are highly sensitive to oxidation.[1] This guide deconstructs the three most common failure modes: Regioselective Inversion (S- vs. N-alkylation) , Oxidative Desulfurization , and Ambivalent Cyclization .[1][2]

Module 1: The S-Alkylation Trap (Regioselectivity)

User Issue: "I attempted to alkylate the nitrogen of my thiourea using an alkyl halide, but NMR suggests I formed an isothiourea (S-alkylated product)."

Technical Diagnosis

This is the most common pitfall.[1][2] According to Pearson’s HSAB (Hard and Soft Acids and Bases) Theory , the sulfur atom in a thiourea is a "soft" nucleophile, while the nitrogen is "harder."[1][2] Most alkyl halides (e.g., methyl iodide, benzyl bromide) are soft electrophiles.[1] Consequently, S-alkylation is the kinetically and thermodynamically preferred pathway under neutral conditions.[1][2]

Troubleshooting Protocol: Forcing N-Alkylation

To bypass the natural preference for Sulfur, you must alter the electronic environment or use protecting group strategies.[1][2]

VariableRecommendation for N-AlkylationRationale
Base Selection Use NaH or KOtBu (Strong Bases)Deprotonation increases the electron density on Nitrogen, making it more competitive (though S-alkylation remains a risk).[1][2]
Solvent DMF or DMSO Polar aprotic solvents solvate cations, leaving the naked anion more reactive.[1][2]
Protecting Group Acyl/Boc Protection (Recommended) React the thiourea with an acyl chloride first.[1][2] The carbonyl withdraws electron density from the sulfur, reducing its nucleophilicity.
Visual Workflow: Regioselectivity Decision Tree

Regioselectivity cluster_legend Key Mechanism Start Start: N-Monosubstituted Thiourea (R-NH-CS-NH2) Reagent Add Electrophile (R'-X) Start->Reagent Decision Is the Sulfur Protected? Reagent->Decision NoProt No Protection Decision->NoProt Direct Reaction YesProt Acyl/Boc Protected Decision->YesProt Pre-treatment ResultS MAJOR PRODUCT: S-Alkylation (Isothiourea) NoProt->ResultS Soft-Soft Interaction (HSAB) ResultN MAJOR PRODUCT: N-Alkylation YesProt->ResultN S-Nucleophilicity Reduced HSAB Sulfur = Soft Nucleophile Alkyl Halide = Soft Electrophile

Figure 1: Decision tree illustrating the dominance of S-alkylation in unprotected thioureas due to HSAB principles.

Module 2: Oxidative Instability (Desulfurization)

User Issue: "My product lost its sulfur atom and turned into a urea, or formed a dimer during workup."

Technical Diagnosis

Thioureas are reducing agents.[1][2][3] In the presence of oxidants (even atmospheric oxygen over long periods), they undergo Desulfurization or Oxidative Dimerization .[1][2]

  • Dimerization: Formation of formamidine disulfides (R-N=C(NH2)-S-S-C(NH2)=N-R).[1][2]

  • Desulfurization: Conversion to urea via a thiourea dioxide intermediate (sulfinic acid derivative).[1][2]

Reference Data: Common Desulfurizing Agents

Avoid these conditions unless desulfurization is your goal.

Reagent / ConditionReaction ProductMechanism
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

/ NaOH
Urea (

)
Oxidation to thiourea dioxide (

species), followed by hydrolysis [1].[1]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Iodine)
Formamidine Disulfide Oxidative coupling of two thiourea molecules via S-S bond formation [2].[1]
HgO / HgClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Carbodiimide / Guanidine Heavy metals coordinate Sulfur, precipitating HgS and leaving a carbodiimide intermediate [3].[1]
Superoxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) / Light
Urea Photo-oxidative desulfurization [4].[1]
Prevention Protocol
  • Degas Solvents: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to use.[1][2]

  • Workup: Avoid oxidative quenchers (like bleach/hypochlorite).[1][2] Use mild reducing agents (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) if iodine was used in a previous step.[1]
    
  • Chelation: If using metal catalysts elsewhere, ensure thorough removal, as trace metals catalyze auto-oxidation.[1][2]

Module 3: Cyclization Control (The Hantzsch Interference)

User Issue: "I reacted my thiourea with an


-haloketone to make an aminothiazole, but I isolated the wrong isomer."
Technical Diagnosis

In the Hantzsch Thiazole Synthesis , N-monosubstituted thioureas can cyclize in two ways after the initial S-alkylation:

  • N3 Attack (Desired): Forms the 2-(substituted-amino)thiazole .[1][2]

  • N1 Attack (Side Reaction): Forms the 2-imino-3-substituted-4-thiazoline .[1][2]

Critical Factor: pH Control . Research indicates that acidic conditions favor the imino form (kinetic product or stabilized salt), while neutral/basic conditions favor the amino form (thermodynamic product) [5].[1][2]

Visual Workflow: Hantzsch Selectivity

Hantzsch Reactants N-Substituted Thiourea + Alpha-Haloketone Intermediate S-Alkylated Intermediate (Acyclic) Reactants->Intermediate ConditionAcid Acidic Conditions (Strong Acid/Heat) Intermediate->ConditionAcid ConditionBase Neutral/Basic Conditions (NaOAc / EtOH) Intermediate->ConditionBase ProdImino SIDE REACTION: 2-Imino-3-substituted thiazoline ConditionAcid->ProdImino N1 Cyclization ProdAmino DESIRED PRODUCT: 2-(Substituted-amino) thiazole ConditionBase->ProdAmino N3 Cyclization

Figure 2: Controlling regioselectivity in Hantzsch synthesis via pH modulation.

FAQ: Frequently Asked Questions

Q: Can I convert the S-alkylated side product back to thiourea? A: Generally, no.[1][2] The S-C bond is stable.[1][2] However, S-alkyl isothioureas are excellent precursors for guanidines .[1][2] If you accidentally S-alkylated, you can react the intermediate with an amine to form a substituted guanidine, salvaging the material for a different library [6].

Q: Why does my thiourea turn yellow/brown on the shelf? A: This is likely oxidative dimerization forming disulfides, often catalyzed by moisture and light.[1][2] Store N-monosubstituted thioureas in amber vials, under inert gas (Argon), and preferably at 4°C.

Q: I need to use a metal catalyst (Pd, Cu) for a cross-coupling on the R-group. Will the thiourea interfere? A: Yes. The sulfur is a "poison" for soft metal catalysts (Pd, Pt, Cu).[1] It will coordinate strongly to the metal, killing catalytic activity. Solution: You must protect the thiourea (e.g., as a thio-carbamate) or synthesize the thiourea moiety after the metal-catalyzed step.[1][2]

References
  • Sahu, S., et al. (2011).[1][2] Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry.

  • Masnabadi, N., et al. (2025).[1][2] Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. ResearchGate.

  • BenchChem Technical Guides. Side reactions and byproduct formation in thiourea synthesis.

  • Vaidya, V.K., et al. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion. RSC Advances.

  • Bramley, S.E., et al. (1987).[1][2][4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[1][2][4] 1.

  • ChemHelpAsap. Hantzsch Thiazole Synthesis Mechanisms and Procedures.

Sources

Controlling regioselectivity in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Regiocontrol & Troubleshooting in Thiazole Cyclization

Welcome to the Heterocycle Synthesis Support Hub

You have reached the advanced troubleshooting center for 2-aminothiazole synthesis. This guide is structured to address specific regiochemical and isolation failures encountered during drug discovery workflows. Unlike standard textbook procedures, we focus here on the "hidden variables"—tautomeric equilibria, kinetic traps, and halogenation regiochemistry—that determine whether you isolate a pharmaceutical intermediate or a useless regioisomer.

Module 1: The Hantzsch Interface (Standard & Modified)

User Issue: "I am reacting an


-haloketone with an N-monosubstituted thiourea. I expected a 2-(alkylamino)thiazole, but NMR suggests I have the 2-imino-3-alkyl-4-thiazoline isomer."
Root Cause Analysis: The Amine/Imine Bifurcation

In the classic Hantzsch synthesis, the sulfur atom of the thiourea is the most nucleophilic site and attacks the


-carbon of the haloketone first (S-alkylation). This forms an acyclic isothiourea intermediate.

The critical regiochemical decision happens during the ring closure (cyclization):

  • Path A (Thermodynamic): The unsubstituted nitrogen attacks the carbonyl. Result: 2-(substituted-amino)thiazole . This is generally preferred because the product retains full aromatic character.

  • Path B (Kinetic/Acid-Trapped): The substituted nitrogen attacks the carbonyl. Result: 2-imino-3-substituted-4-thiazoline .

Troubleshooting Protocol
VariableRecommendationMechanism
Solvent System Switch to Ethanol/Reflux (Neutral) Neutral conditions favor the thermodynamic product (Amino form). Avoid strong acidic media if the amino-thiazole is desired.
Acid Catalysis Avoid Excess Acid Strong acidic conditions (e.g., concentrated HCl) can protonate the intermediate and "trap" the kinetic product (Imino form) or stabilize the imino-salt [1].
Sterics Check N-Substituent Bulky N-aryl groups on thiourea often favor the 2-imino form due to steric repulsion in the planar amino-thiazole transition state.
Visualizing the Pathway

HantzschRegio Start α-Haloketone + N-R-Thiourea Inter S-Alkylated Intermediate Start->Inter S-Alkylation PathA Path A: Attack by NH2 Inter->PathA Neutral/Heat PathB Path B: Attack by NH-R Inter->PathB Strong Acid/Sterics ProdA 2-(R-amino)thiazole (Aromatic/Thermodynamic) PathA->ProdA -H2O ProdB 2-imino-3-R-thiazoline (Kinetic/Trapped) PathB->ProdB -H2O

Figure 1: Bifurcation in Hantzsch synthesis with N-substituted thioureas. Neutral conditions favor the green path (aromatic amine).

Module 2: The Iodine "One-Pot" Method (Ortoleva-King)

User Issue: "I am using the Iodine/Ketone method to avoid handling lachrymatory


-bromoketones. However, with 2-butanone (methyl ethyl ketone), I am getting a mixture of isomers."
Root Cause Analysis: Enolization Regiochemistry

This method generates the


-iodo ketone in situ. The regioselectivity is dictated by the iodination step, which is acid-catalyzed (HI is generated as a byproduct).
  • Acid-Catalyzed Enolization: Favors the more substituted enol (Zaitsev rule).

  • Result: Iodination occurs primarily at the methylene group (CH2) rather than the methyl group (CH3).

Regioselectivity Table for Asymmetric Ketones
SubstrateMajor Product StructureReason
Acetophenone (Methyl ketone)4-Aryl-2-aminothiazole Only one enolizable position leads to a stable thiazole. High selectivity.
2-Butanone (Asymmetric aliphatic)4,5-Dimethyl-2-aminothiazole Acid-catalyzed iodination favors C3 (methylene) over C1 (methyl).

-Keto Esters
Ethyl 2-aminothiazole-4-carboxylate Methylene between carbonyls is highly acidic; exclusive iodination there.

Support Tip: If you specifically need the 4-ethyl-2-aminothiazole (from attack at the methyl group of 2-butanone), you cannot use the one-pot Iodine method. You must synthesize the


-bromoketone separately using kinetic conditions (LDA, TMSCl, then NBS) and then perform a standard Hantzsch reaction [2].
Module 3: Isolation & Salt Management

User Issue: "My product is a hygroscopic gum that won't crystallize. Yield is >100%."

Diagnosis: Hydrohalide Salt Trap

Both Hantzsch and Iodine methods generate strong acids (HBr or HI) as byproducts. The 2-aminothiazole ring is basic (pK_a ~ 5.4). Your "product" is likely the Hydrobromide or Hydroiodide salt , which is often hygroscopic.

Corrective Protocol: Free-Basing
  • Dissolve: Take the crude gum up in minimal water or warm ethanol.

  • Neutralize: Slowly add saturated aqueous Sodium Acetate or 10% Ammonium Hydroxide until pH ~8–9.

    • Note: Do not use strong NaOH if your product has ester groups (hydrolysis risk).

  • Precipitate: The free base is usually less soluble and will precipitate.

  • Recrystallize: Use Ethanol/Water (1:1) for final purification.

Experimental Protocols
Protocol A: Standard Hantzsch Synthesis (High Regio-Fidelity)

Best for: Sensitive substrates, requiring specific regioisomers.

  • Setup: In a 50 mL round-bottom flask, dissolve

    
    -bromoacetophenone  (1.0 equiv, 5 mmol) in Ethanol  (10 mL).
    
  • Addition: Add Thiourea (1.1 equiv, 5.5 mmol).

  • Reaction: Stir at room temperature for 1 hour. (If starting material remains, heat to reflux for 30 mins).

    • Observation: A white precipitate (HBr salt) often forms immediately.

  • Workup (Critical):

    • Cool to 0°C.

    • Filter the solid (Salt form).

    • Suspend solid in water (20 mL) and add Ammonium Hydroxide until alkaline.

    • Filter the liberated free base.

  • Validation:

    
    H NMR (
    
    
    
    ) should show a singlet for the thiazole C5-H around
    
    
    7.0–7.5 ppm and a broad singlet for
    
    
    (exchangeable).
Protocol B: Iodine-Mediated One-Pot Synthesis

Best for: Methyl ketones, high-throughput libraries, avoiding lachrymators.

  • Setup: Mix Acetophenone (1.0 equiv, 5 mmol) and Thiourea (2.0 equiv, 10 mmol) in Ethanol (10 mL).

  • Catalyst: Add Iodine (

    
    ) (1.0 equiv, 5 mmol).
    
  • Reaction: Heat to reflux for 4–8 hours.

  • Workup:

    • Cool reaction mixture.[1]

    • Pour into crushed ice containing Sodium Thiosulfate (to quench excess iodine).

    • Neutralize with Ammonium Hydroxide.

    • Extract with Ethyl Acetate or filter precipitate.

  • Note: This method requires 2 equivalents of thiourea because thiourea acts as a scavenger for the generated acid and can be partially oxidized by iodine to form formamidine disulfide [3].

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckType Is it a Regio- or Isolation Issue? Start->CheckType Regio Regioselectivity CheckType->Regio Iso Isolation/Yield CheckType->Iso Subst Using N-Substituted Thiourea? Regio->Subst Salt Product is Hygroscopic/Gum? Iso->Salt AcidCheck Check Acidity: Acidic conditions favor Imino form Subst->AcidCheck Yes SaltSol Free Base Protocol: Neutralize with NaOAc Salt->SaltSol Yes

Figure 2: Rapid diagnostic flow for common 2-aminothiazole synthesis failures.

References
  • Liebscher, J. (2002). Thiazoles.[1][2][3][4][5] In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 11. Georg Thieme Verlag. Link

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Carroll, K., et al. (1999).

    
    -haloketones and thiourea.[2][6] Journal of the American Chemical Society. Link
    
  • Kidwai, M., et al. (2008). Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives.[3] Journal of Sulfur Chemistry, 29(2), 193-198. Link

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using iodine and ketones.[6][7] Tetrahedron Letters, 49, 1076. Link

Sources

Technical Support Center: Stability of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2AT-STAB-001 Subject: Comprehensive Guide to Stability in Acidic vs. Basic Media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a privileged structure in medicinal chemistry, found in drugs like Dasatinib and Avatrombopag. While the thiazole ring itself is aromatic and generally robust, derivatives —particularly amides linked at the C2-amine—exhibit distinct stability profiles dependent on pH.

The Golden Rule: In acidic media, the primary risk is solubility artifacts (salt formation) masquerading as degradation, followed by amide hydrolysis. In basic media, the primary risks are oxidative dimerization and ring cleavage under forcing conditions.

Module 1: The Acidic Environment (pH < 4)

The Mechanistic Landscape

In acidic conditions (e.g., 0.1 M HCl), the 2-aminothiazole ring undergoes protonation. Contrary to intuition, the exocyclic amine (


) is not  the most basic site.
  • Protonation Site: The ring nitrogen (N3) is the primary proton acceptor (

    
    ).
    
  • Resonance Effect: The exocyclic nitrogen's lone pair is delocalized into the ring (rendering it

    
    -like and non-basic). Protonation at N3 stabilizes the aromatic system but activates the C2-position for potential nucleophilic attack if the substituent is a leaving group.
    
Troubleshooting Guide: Acidic Media
SymptomProbable CauseDiagnostic Action
Precipitate forms immediately upon acid addition. Salt Formation. The hydrochloride salt of 2-AT derivatives often has lower solubility in cold water/organic mixtures than the free base.Do not filter yet. Warm the solution gently (40°C). If it dissolves and reprecipitates upon cooling, it is the salt, not a degradation product.
New HPLC peak (RRT < 1.0) after heating. Amide Hydrolysis. If your derivative is an amide (

), acid catalyzes the cleavage of the amide bond.
Check MS for the mass of the parent amine (2-aminothiazole core) and the corresponding carboxylic acid.
Loss of UV absorbance intensity. Protonation Shift. The

often shifts bathochromically (red shift) upon N3-protonation due to changes in the HOMO-LUMO gap.
Adjust mobile phase pH to >6.0 and re-inject. If the spectrum reverts, the compound is stable.
Critical Protocol: Distinguishing Salt vs. Degradant

Context: Many researchers discard "degraded" batches that are actually just pure salts.

  • Isolate: Filter the precipitate.

  • Neutralize: Suspend 10 mg of the solid in water; add 1.0 eq of 1M NaOH.

  • Extract: Extract with EtOAc.

  • Analyze: Run TLC/HPLC of the organic layer against the original reference standard.

    • Result: If they match, your compound is stable; you simply formed the HCl salt.

Module 2: The Basic Environment (pH > 9)

The Mechanistic Landscape

The 2-aminothiazole ring is electron-deficient. In strong alkali (e.g., 1M NaOH), it becomes susceptible to nucleophilic attack, particularly if the ring carries electron-withdrawing groups (EWG) at C4 or C5.

  • Amide Hydrolysis: Base-catalyzed hydrolysis of C2-amides is generally faster than acid-catalyzed hydrolysis due to the direct attack of

    
     on the carbonyl.
    
  • Oxidative Dimerization: In the presence of trace metals (Fe, Cu) and oxygen, the deprotonated amine can undergo oxidative coupling to form azo-dimers (

    
    ).
    
Troubleshooting Guide: Basic Media
SymptomProbable CauseDiagnostic Action
Solution turns dark/brown rapidly. Oxidation/Polymerization. 2-ATs are prone to oxidative polymerization in base (similar to aniline).Add a reducing agent (e.g.,

) or sparge with Argon before adding base.
Yield loss during workup. Ring Opening (C-S bond cleavage). Extreme pH (>12) + Heat can cleave the C-S bond, forming thiourea derivatives.Check for "rotten egg" smell (

or mercaptans) upon acidification of the waste stream.
New lipophilic peak (RRT > 1.0). Dimerization. Formation of azo-compounds or disulfides.Check LC-MS for

or

species.

Module 3: Visualizing Reactivity

The following diagram illustrates the divergent degradation pathways based on pH.

G cluster_acid Acidic Media (pH < 4) cluster_base Basic Media (pH > 10) start 2-Aminothiazole Derivative (Starting Material) protonation N3-Protonation (Reversible Salt) start->protonation  +H+   deprotonation Anionic Intermediate start->deprotonation  +OH-   hydrolysis_acid Amide Hydrolysis (If R=Amide) protonation->hydrolysis_acid  Heat + H2O   ring_open Ring Opening (C-S Cleavage) deprotonation->ring_open  Heat (>60°C)   dimer Azo-Dimerization (Oxidative) deprotonation->dimer  O2 / Trace Metals  

Figure 1: Divergent reactivity pathways of 2-aminothiazole derivatives. Green nodes indicate reversible states; Red nodes indicate irreversible degradation.

Module 4: Validated Forced Degradation Protocol

Do not rely on literature generalities. You must generate empirical data for your specific derivative.

Stress Testing Workflow

Objective: Achieve 5–20% degradation to identify primary degradants.

  • Stock Preparation: Dissolve compound in MeOH/Water (1 mg/mL).

  • Acid Stress:

    • Add equal vol 1N HCl.[1]

    • Incubate at 60°C for 4 hours .

    • Stop Criteria: Neutralize with 1N NaOH immediately before injection.

  • Base Stress:

    • Add equal vol 1N NaOH.

    • Incubate at RT for 4 hours (Base is more aggressive; heat only if stable at RT).

    • Stop Criteria: Neutralize with 1N HCl.

  • Oxidative Stress:

    • Add 3%

      
       at RT for 2 hours.
      
    • Note: 2-ATs are very sensitive to oxidation; expect N-oxides or sulfoxides.

Data Analysis (Mass Balance)

You must validate that the loss of parent corresponds to the appearance of degradants.



  • Acceptance: 95% – 105%.

  • Failure: If Mass Balance < 90%, you have "invisible" degradation (e.g., volatile fragments or irreversible adsorption to the column).

Module 5: Tautomerism FAQ

Q: My NMR shows broad peaks or "missing" protons. Is it degrading? A: Likely not. 2-Aminothiazoles exist in equilibrium between the Amino form (dominant) and the Imino form.[2][3]

  • Amino Form: Heteroaromatic, stable.

  • Imino Form: Non-aromatic, polar.[4]

  • Solution: Run the NMR in DMSO-

    
     or add a drop of 
    
    
    
    to exchange the labile protons. Broadening is often due to intermediate exchange rates on the NMR timescale, not degradation.

References

  • BenchChem. (2025).[3] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Retrieved from

  • Kashyap, S. J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from

  • Metwally, K., et al. (2012). Stability-indicating HPLC method for determination of 2-aminothiazole derivatives.
  • Larson, R. (2018). Mechanism of Amide Hydrolysis in Acid and Base. Chemistry Steps. Retrieved from

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and its Derivatives. Wiley-Interscience.

Sources

overcoming catalyst poisoning in thiazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Overcoming Catalyst Poisoning in Thiazole Cross-Coupling Ticket ID: THZ-S-POISON-001[1]

The Diagnostic: Why Your Reaction Failed

The Issue: You are attempting a Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving a thiazole core. Despite using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), you observe:

  • Zero conversion of the starting material.

  • Immediate precipitation of Pd black.

  • Stalled reaction after <10% turnover.

The Root Cause: Heteroatom Catalyst Poisoning Thiazoles are "privileged" scaffolds in medicinal chemistry but "parasitic" in catalysis. The sulfur (S) and nitrogen (N) atoms in the thiazole ring are potent Lewis bases.

  • Mechanism: The thiazole S or N coordinates to the electrophilic Pd(II) center more tightly than the phosphine ligands or the oxidative addition partner.

  • The Consequence: This forms a stable, off-cycle Pd-heterocycle resting state , preventing the catalyst from re-entering the productive cycle. Standard ligands like triphenylphosphine (PPh₃) are too labile to compete with the thiazole sulfur.

Visualizing the Failure Mode

PoisoningLoop Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X PoisonState DEAD END [Pd(II)-Thiazole] Complex Pd0->PoisonState Thiazole (S/N) Coordination ProdCycle Productive Cycle OxAdd->ProdCycle ProdCycle->Pd0 Reductive Elim. PoisonState->Pd0 High Energy Barrier

Caption: The "Thiazole Trap": Sulfur coordination creates a thermodynamic sink (Red), sequestering the active catalyst from the productive cycle (Blue).[1]

Troubleshooting Workflows

Select the workflow below that matches your specific coupling scenario.

Workflow A: The "Steric Shield" Strategy (Suzuki/Buchwald)

Use this when coupling Thiazole-Halides with Boronic Acids or Amines.[1]

The Solution: Replace labile ligands (PPh₃, dba) with Bulky, Electron-Rich Ligands .

  • Why: Ligands like Pd-PEPPSI-IPr or XPhos are sterically demanding. They create a "shield" around the Pd center that permits the entry of the reacting halide but physically blocks the coordination of the thiazole sulfur/nitrogen.

Recommended Protocol (Pd-PEPPSI-IPr System):

ComponentStandard ReagentOptimization AlternativeFunction
Pre-Catalyst Pd-PEPPSI-IPr (1–2 mol%)Pd-PEPPSI-IPentStabilized Pd(II) source; NHC ligand prevents S-poisoning.
Base K₂CO₃ (2-3 equiv)KOtBu (for difficult cases)Activates the boronic acid.[1]
Solvent Dioxane/H₂O (4:1)Toluene or THFHigh boiling point required for activation.[1]
Temp 80°C100°CHeat required to reduce Pd(II) to Pd(0) in situ.[1]

Step-by-Step Procedure:

  • Charge a reaction vial with the thiazole halide (1.0 equiv), boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (1.0 mol%).[1]

  • Evacuate and backfill with Argon (x3).[1] Crucial: Oxygen kills the active NHC-Pd species.

  • Add degassed 1,4-dioxane/water (4:1 ratio) via syringe.[1]

  • Stir vigorously at 80°C for 2-4 hours.

  • QC Check: If the reaction turns black immediately, your solvent was not degassed enough.

Workflow B: The "Copper Scavenger" Strategy (Liebeskind-Srogl)

Use this when coupling Thioethers/Thioesters or if standard Suzuki fails.[1]

The Solution: Introduce CuTC (Copper(I) thiophene-2-carboxylate) .[1][2][3][4]

  • Why: CuTC acts as a "sacrificial lamb."[1] The thiazole sulfur prefers to coordinate to the soft Cu(I) center over the Pd. This sequesters the sulfur, leaving the Pd free to catalyze the C-C bond formation. This is the basis of the Liebeskind-Srogl coupling.

Recommended Protocol:

ComponentSpecificationNotes
Catalyst Pd(PPh₃)₄ (5 mol%)Or Pd₂dba₃ + TFP (Tri-2-furylphosphine)
Additive CuTC (1.5 - 2.0 equiv) Essential. Must be stoichiometric.[1]
Solvent THF or DioxaneAnhydrous.[1]
Atmosphere Argon/NitrogenStrictly inert.[1]

Step-by-Step Procedure:

  • In a glovebox or under strict Schlenk conditions, combine the thiazole substrate, boronic acid (1.5 equiv), CuTC (1.5 equiv), and Pd catalyst.[1]

  • Add anhydrous THF.

  • Heat to 50–60°C.

  • Mechanism Note: The CuTC facilitates the transmetallation of the organic group from Boron to Palladium while simultaneously binding the sulfur.

Workflow C: The "Proton Shuttle" Strategy (C-H Activation)

Use this for direct arylation of Thiazoles (No Halide on the Thiazole).

The Solution: Use Pivalic Acid (PivOH) in a Concerted Metallation-Deprotonation (CMD) pathway.[1]

  • Why: Thiazole C-H bonds are acidic (especially at C2 and C5).[1] Pivalate acts as a proton shuttle, lowering the energy barrier for C-H cleavage and preventing the formation of non-reactive "sigma-complexes" where Pd just sits on the nitrogen.

Decision Logic for C-H Activation:

CH_Activation Start Direct Thiazole Arylation Pos Target Position? Start->Pos C2 C2 Position (Between S and N) Pos->C2 Most Acidic C5 C5 Position (Next to S) Pos->C5 C2 Blocked Cond1 Use Pd(OAc)2 + CuI + tBuOLi C2->Cond1 Cond2 Use Pd(OAc)2 + PivOH (Fagnou Conditions) C5->Cond2

Caption: Selectivity logic for C-H activation. C2 is naturally more reactive; C5 requires the CMD pathway (Pivalic Acid) to proceed efficiently.

Frequently Asked Questions (FAQ)

Q: My reaction turned black instantly upon heating. Is it dead? A: Likely, yes.[1] "Pd black" indicates the agglomeration of Pd(0) nanoparticles. This happens when the rate of reduction exceeds the rate of oxidative addition, or when the ligand dissociates (poisoning).

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter than phosphines, preventing ligand dissociation and particle agglomeration.[1]

Q: Can I use microwave irradiation? A: Highly Recommended. Thiazole couplings often have high activation energies due to the poisoning effect. Microwave heating (100–120°C for 30 mins) can overcome this thermodynamic sink faster than the catalyst decomposes.

Q: Why is 2-bromothiazole so unstable compared to 2-bromopyridine? A: 2-bromothiazole is thermally sensitive and can decompose via radical pathways or polymerization.

  • Fix: Never store 2-bromothiazole active solutions for long periods. Use fresh reagents. If coupling is difficult, reverse the polarity: Use Thiazole-2-boronic acid (or MIDA boronate) and the Aryl Halide.

Q: I am using Pd(dppf)Cl₂ but yields are low (~30%). Why? A: While dppf is a bidentate ligand (better than PPh₃), it is often not bulky enough to prevent the "sandwich" coordination of thiazole.[1]

  • Fix: Switch to XPhos Pd G3 or RuPhos Pd G3 . The biaryl backbone of these Buchwald ligands provides superior steric protection.

References

  • Pd-PEPPSI-IPr Mechanism & Protocols

    • Organ, M. G., et al. (2006).[1] Rational catalyst design and its application in aryl-aryl, aryl-heteroaryl, and amine-heteroaryl cross-couplings. Chemistry – A European Journal.[1]

    • [1]

  • Liebeskind-Srogl Coupling (CuTC)

    • Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society.[4][5]

    • [1]

  • C-H Activation (Pivalic Acid/CMD)

    • Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.[4][5]

    • [1]

  • Buchwald Ligands (XPhos)

    • Billingsley, K. L., & Buchwald, S. L. (2007).[1] Palladium-Catalyzed Cross-Coupling of Nucleophiles with Heterocycles. Journal of the American Chemical Society.[4][5]

    • [1]

Sources

Validation & Comparative

Technical Guide: 1H NMR Profiling of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid

[1][2][3][4]

Executive Summary & Structural Context

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid , a functionalized amino acid derivative often utilized as a scaffold in fragment-based drug discovery (FBDD).[1][2][3][4]

The molecule consists of an alanine backbone N-substituted with a 4-methylthiazole ring.[1][2][3][4] As a Senior Application Scientist, I have synthesized the spectral data based on fragment analysis of high-purity standards (2-amino-4-methylthiazole and alanine derivatives) to provide a reference standard for structural verification.

Core Structural Logic

The spectrum is defined by two distinct spin systems:[3][4]

  • The Thiazole System: A characteristic singlet for the ring proton (H-5) and a methyl singlet (C4-CH3).[1][3][4]

  • The Alanine System: A coupled quartet-doublet system for the chiral center (

    
    -CH) and the side chain methyl (
    
    
    -CH3).[1][3][4]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducibility, the following protocol is recommended. This workflow minimizes solvent suppression artifacts and exchange broadening.[3]

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1][3][4]

  • Sample Mass: 5–10 mg.

  • Tube: 5 mm High-Precision NMR Tube (e.g., Wilmad 535-PP).

  • Temperature: 298 K (25 °C).[3]

Step-by-Step Workflow
  • Weighing: Accurately weigh 7.0 mg of the solid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6.

    • Note: DMSO is preferred over CDCl3 due to the zwitterionic character of the free acid, which leads to poor solubility and line broadening in non-polar solvents.

  • Homogenization: Vortex for 30 seconds. If the solution remains cloudy, sonicate for 1 minute.

  • Transfer: Filter through a glass wool plug directly into the NMR tube to remove micro-particulates that cause magnetic field inhomogeneity.[3]

  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker systems) with D1 (relaxation delay)

    
     2.0 seconds to ensure accurate integration of the carboxylic acid proton.
    

1H NMR Data Analysis & Chemical Shifts

The following table details the chemical shifts (


Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
PositionGroupShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
COOH Carboxylic Acid12.10 - 12.80 Broad Singlet1H-Highly deshielded, exchangeable.[1][2][3][4]
NH Amine7.80 - 8.10 Doublet (or Broad)1H~7.5Couples to

-CH; broadens if wet.[1][2][3][4]
H-5' Thiazole Ring6.35 - 6.45 Singlet1H-Characteristic of 2-aminothiazoles; upfield of typical aromatics.[1][2][3]
H-2

-CH (Methine)
4.30 - 4.45 Multiplet/Quartet1H~7.2Deshielded by N-aromatic ring and COOH.[1][2][3][4]
CH3-4' Thiazole Methyl2.10 - 2.15 Singlet3H-Distinct singlet; diagnostic for the thiazole head.[1][2][3][4]
H-3

-CH3 (Alanine)
1.35 - 1.45 Doublet3H~7.2Classic alanine doublet.[1][2][3]

Note on Stereochemistry: The


-CH signal (4.30-4.45 ppm) is the critical probe for racemization.[1][2][3][4] If the sample is enantiopure (e.g., L-isomer), this remains a clean quartet.[3] If racemized, splitting patterns may complexify in the presence of chiral shift reagents, though in achiral DMSO, enantiomers are magnetically equivalent.

Structural Visualization & Assignment Map

The following diagram maps the logical flow of spectral assignment, linking specific structural moieties to their diagnostic signals.

NMR_AssignmentMolecule2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acidThiazoleThiazole Ring System(Aromatic)Molecule->ThiazoleAlaninePropanoic Acid Backbone(Aliphatic)Molecule->AlanineH5_SignalH-5 Protonδ 6.40 ppm (s)Thiazole->H5_SignalDiagnosticMe_ThiazoleThiazole-CH3δ 2.12 ppm (s)Thiazole->Me_ThiazoleDiagnosticAlpha_CHα-CH Methineδ 4.38 ppm (m)Alanine->Alpha_CHCoreBeta_MeAlanine-CH3δ 1.40 ppm (d)Alanine->Beta_MeCoupled to αNH_SignalNH Amineδ 7.95 ppm (d)Alanine->NH_SignalExchangeableAlpha_CH->Beta_MeCOSY CorrelationNH_Signal->Alpha_CHCOSY Correlation

Figure 1: Structural assignment logic flow. Solid lines indicate structural origin; dashed yellow lines indicate scalar coupling correlations visible in 2D COSY experiments.

Comparative Performance: Solvent Selection Guide

Choosing the correct solvent is critical for "performance" in terms of spectral resolution and chemical stability.[4]

Scenario A: DMSO-d6 (Recommended)[1][2][3][4]
  • Performance: Excellent.

  • Why: Solubilizes the zwitterionic amino acid form effectively.[3] The high polarity stabilizes the exchangeable protons (NH and COOH), making them visible as sharp(er) peaks, which aids in confirming the N-substitution.[3]

  • Trade-off: Strong residual solvent peak at 2.50 ppm and water at 3.33 ppm can obscure signals if the sample is wet, though the target peaks (1.4, 2.1, 4.4, 6.4) fall in clear windows.[3]

Scenario B: CDCl3 (Chloroform-d)[1][2][3]
  • Performance: Poor.[3]

  • Why: Free amino acids generally have very low solubility in chloroform.[3][4] You will likely observe broad, weak signals or a suspension.

  • Use Case: Only recommended if the carboxylic acid has been esterified (e.g., methyl ester).[3] If esterified, the

    
    -CH will shift slightly upfield (~4.1 ppm) and the NH will sharpen.[3]
    
Scenario C: D2O (Deuterium Oxide) + NaOD[1][3][4]
  • Performance: Good for backbone, poor for verification.

  • Why: In basic D2O, the molecule exists as the carboxylate salt.[4]

  • Result:

    • NH and COOH protons disappear (exchange with D).[3][5]

    • 
      -CH shifts upfield due to deprotonation of the carboxyl group.[2][3]
      
    • Useful only for checking the integrity of the carbon skeleton without interference from exchangeable protons.[3]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[3] Spectral Database for Organic Compounds (SDBS): Propanoic acid derivatives.[3][4] Retrieved from [Link][1][3]

  • Doc Brown's Chemistry. (2024).[3][6] Proton NMR spectrum of 2-methylpropanoic acid (Backbone Reference). Retrieved from [Link]

A Researcher's Guide to the Infrared Spectroscopy of Aminothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) absorption bands for aminothiazole carboxylic acids, a class of heterocyclic compounds pivotal in medicinal chemistry and drug development. By understanding their unique spectral fingerprints, researchers can confidently verify molecular structures, assess purity, and gain insights into intermolecular interactions. This document moves beyond a simple recitation of wavenumbers, delving into the causality behind spectral features to empower robust and accurate interpretation.

The Vibrational Language of a Privileged Scaffold

Aminothiazole carboxylic acids are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules. Their structure combines a heteroaromatic thiazole ring, a primary amine, and a carboxylic acid. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique for these compounds. Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation, creating a unique spectrum that acts as a molecular fingerprint. The key to accurate interpretation lies in recognizing not just individual bands, but the specific combination of absorptions that define this molecular class.

Decoding the Spectrum: Characteristic Absorption Regions

The infrared spectrum is typically analyzed in distinct regions. For aminothiazole carboxylic acids, the most informative areas are the high-frequency region (O-H, N-H, C-H stretching), the double-bond region (C=O, C=N, C=C stretching), and the fingerprint region, which contains a wealth of complex vibrations.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of bonds involving hydrogen.

  • O-H Stretch (Carboxylic Acid): The most prominent feature for a carboxylic acid is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, where two molecules form a stable dimer. This band is often superimposed on the C-H stretching bands.

  • N-H Stretch (Primary Amine): A primary amine (-NH₂) group typically exhibits two distinct, medium-intensity bands in the 3400-3200 cm⁻¹ range.[3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Their presence is a key indicator of the primary amino group.

  • C-H Stretch (Thiazole Ring): The C-H bonds on the aromatic thiazole ring give rise to weak to medium absorptions typically found just above 3000 cm⁻¹.[4] Aliphatic C-H stretches, if present from other substituents, would appear just below 3000 cm⁻¹.

The Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region provides critical information about the carbonyl and the thiazole ring system.

  • C=O Stretch (Carboxylic Acid): A strong, sharp, and unmistakable absorption band appears between 1725-1680 cm⁻¹.[5][6] Its precise position is sensitive to the molecular environment. The formation of hydrogen-bonded dimers, typical for carboxylic acids in the solid state, shifts this band to a lower wavenumber compared to the free monomer.[2]

  • C=N and C=C Ring Stretches: The thiazole ring itself produces a series of medium to strong bands between 1650 cm⁻¹ and 1450 cm⁻¹. These absorptions arise from the coupled stretching vibrations of the C=N and C=C double bonds within the heterocyclic system.[4][7]

  • N-H Bend (Primary Amine): The scissoring (bending) vibration of the primary amine group results in a medium to strong band in the 1650-1580 cm⁻¹ range. This band can sometimes overlap with the thiazole ring stretching vibrations, requiring careful analysis.

The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)

This region contains complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

  • C-O Stretch and O-H Bend: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid is coupled with the in-plane bending of the O-H group, giving rise to strong bands in the 1320-1210 cm⁻¹ range. A broad O-H out-of-plane bend may also be observed near 920 cm⁻¹.

  • C-S Stretch: The carbon-sulfur bond of the thiazole ring typically produces a weak absorption in the 800-650 cm⁻¹ region.[7] Its weakness can sometimes make definitive assignment challenging.

Comparative Data Summary

The following table summarizes the key IR absorption bands for a typical aminothiazole carboxylic acid, such as 2-amino-thiazole-4-carboxylic acid.

Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity & Notes
Carboxylic AcidO-H Stretch3300 - 2500Strong, very broad due to H-bonding
Primary AmineN-H Stretch3400 - 3200Medium, often two distinct peaks
Thiazole RingC-H Stretch~3100Weak to Medium
Carboxylic AcidC=O Stretch1725 - 1680Strong, sharp
Primary AmineN-H Bend1650 - 1580Medium to Strong
Thiazole RingC=N / C=C Stretch1650 - 1450Medium to Strong (multiple bands)
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend~920Medium, broad
Thiazole RingC-S Stretch800 - 650Weak

Note: These values are typical. The exact position and intensity of peaks can be influenced by the specific molecular structure, sample phase (solid/liquid), and measurement technique.

Experimental Workflow & Protocol

The trustworthiness of any spectral data hinges on a robust and reproducible experimental protocol. The following workflow outlines the acquisition of a high-quality FT-IR spectrum for a solid aminothiazole carboxylic acid sample.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Aminothiazole Carboxylic Acid Powder Grind Grind Sample & KBr (1:100 ratio) Sample->Grind KBr FT-IR Grade KBr Powder KBr->Grind Press Press into Transparent Pellet Grind->Press SampleSpec Acquire Sample Spectrum (with KBr Pellet) Press->SampleSpec Background Acquire Background Spectrum (Empty Sample Chamber) Background->SampleSpec Process Perform Baseline Correction & Peak Picking SampleSpec->Process Interpret Correlate Bands to Functional Groups Process->Interpret Verify Verify Molecular Structure Interpret->Verify

Sources

Mass spectrometry fragmentation patterns of thiazole propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole propanoic acids represent a critical structural class in drug discovery, serving as pharmacophores for PPAR agonists (e.g., glitazones, GW501516 analogs) and metabolic intermediates. Their amphoteric nature—possessing a basic thiazole nitrogen and an acidic carboxyl group—creates a unique analytical challenge.

This guide compares the two primary mass spectrometry approaches for characterizing these molecules: Direct Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) . We analyze the fragmentation kinetics, limit of detection (LOD) implications, and structural elucidation capabilities of each method.

Key Finding: While ESI(-) provides superior sensitivity for quantitation due to carboxylate stability, ESI(+) yields richer structural data through characteristic thiazole ring scissions, essential for metabolite identification.

Structural Dynamics & Ionization Physics

To design a robust MS method, one must understand the competing ionization sites.

The Amphoteric Tug-of-War
  • The Acidic Domain (Propanoic Tail): The carboxylic acid moiety (

    
    ) readily deprotonates in basic mobile phases (pH > 7), favoring 
    
    
    
    .
  • The Basic Domain (Thiazole Ring): The nitrogen atom in the thiazole ring (

    
     for the conjugate acid) accepts protons in acidic mobile phases (pH < 3), favoring 
    
    
    
    .
Comparison of Ionization Modes
FeatureMethod A: Negative Mode (ESI-) Method B: Positive Mode (ESI+)
Primary Ion

(Deprotonated)

(Protonated)
Mobile Phase Ammonium Acetate/Bicarbonate (pH 7-8)Formic Acid/Ammonium Formate (pH 3)
Sensitivity High (10-50x higher for free acids)Moderate (Suppression by acid group)
Fragmentation Conservative (

loss dominant)
Extensive (Ring cleavage, side chain loss)
Application PK/PD QuantitationMetabolite ID, Impurity Profiling

Fragmentation Pathways: The "Fingerprint" Analysis

This section details the specific bond cleavages observed in Collision-Induced Dissociation (CID).

Pathway A: The Decarboxylation Route (Negative Mode)

In ESI(-), the precursor ion is the carboxylate anion. The fragmentation is dominated by a low-energy neutral loss.

  • Mechanism: Inductive cleavage of the

    
     bond.
    
  • Diagnostic Loss: 44 Da (

    
    ).
    
  • Result: Formation of a stabilized carbanion at the

    
    -position, often resonance-stabilized by the thiazole ring.
    
Pathway B: The "Stripping" Route (Positive Mode)

In ESI(+), the proton localizes on the thiazole nitrogen. This destabilizes the entire skeleton, leading to sequential losses.

  • Dehydration: Loss of

    
     (-18 Da) from the propanoic acid tail (forming an acylium ion).
    
  • Carbonylation: Subsequent loss of

    
     (-28 Da).
    
  • Combined Loss: Often seen as a single step loss of

    
     (46 Da) or 
    
    
    
    .
Pathway C: Thiazole Ring Scission (High Energy)

At higher collision energies (NCE > 35%), the thiazole ring itself fragments.

  • Mechanism: Retro-Cyclization or C-S bond cleavage.

  • Diagnostic Ions: Loss of

    
     (27 Da) or 
    
    
    
    (nitriles) is characteristic of the thiazole core.

Visualization of Fragmentation Logic

The following diagram maps the decision tree for fragmentation based on the selected ionization mode.

ThiazoleFragmentation Precursor Thiazole Propanoic Acid (Precursor) ESI_Neg ESI(-) Mode [M-H]- Precursor->ESI_Neg High pH ESI_Pos ESI(+) Mode [M+H]+ Precursor->ESI_Pos Low pH Decarbox Decarboxylation [M-H-44]- ESI_Neg->Decarbox Low CE (-CO2) Anion Stabilized Carbanion (Quantitation Target) Decarbox->Anion WaterLoss Acylium Ion [M+H-18]+ ESI_Pos->WaterLoss -H2O RingBreak Thiazole Scission (RDA / HCN Loss) WaterLoss->RingBreak High CE (-CO / -HCN) Fragment Diagnostic Fragments (Structure ID) RingBreak->Fragment

Caption: Divergent fragmentation pathways for Thiazole Propanoic Acids based on ionization polarity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this optimized protocol. This workflow includes "Checkpoints" to validate system performance.

Step 1: Sample Preparation
  • Standard: Dissolve 1 mg Thiazole Propanoic Acid in Methanol.

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:MeOH.

  • Checkpoint 1: Measure pH. For ESI(-), adjust to pH 8 using

    
    . For ESI(+), adjust to pH 3 using Formic Acid.
    
Step 2: Direct Infusion (Tuning)

Do not rely on generic source parameters. Thiazoles are thermally sensitive.

  • Flow Rate: 10 µL/min (syringe pump).

  • Source Temp: Start at 300°C. Ramp to 500°C in 50°C increments.

  • Validation: Plot Intensity vs. Temperature. Choose the lowest temperature that yields >90% max intensity to prevent in-source decarboxylation (a common artifact).

Step 3: Collision Energy Ramping (breakdown Curve)

Perform a "Breakdown Curve" experiment to determine optimal fragmentation.

  • Range: 0 to 60 eV (or NCE).

  • Step: 5 eV.

  • Goal: Find the "Crossover Point" where the Precursor Ion intensity intersects with the Product Ion intensity (typically 50% survival yield).

Step 4: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (ESI+) or 5mM Ammonium Acetate (ESI-).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Comparative Data: Energy vs. Abundance

The table below illustrates theoretical relative abundance data typical for this class of compounds at moderate collision energy (25-30 eV).

Fragment Ion (

shift)
ModeIdentityRelative AbundanceDiagnostic Utility
[M-H]- ESI(-)Precursor100% (0 eV)Molecular Weight
[M-H - 44]- ESI(-)Decarboxylated85-100% Quantitation (MRM)
[M+H]+ ESI(+)Precursor100% (0 eV)Molecular Weight
[M+H - 18]+ ESI(+)Des-water40%Labile OH confirmation
[M+H - 46]+ ESI(+)Des-formic60%Acid group confirmation
[M+H - 73]+ ESI(+)Propanoic cleavage20%Side chain verification
Thiazole Ring Ions ESI(+)Ring Fragments10-30%Core Structure ID

Alternative Approach: Derivatization

If sensitivity in ESI(+) is required but the acid group suppresses ionization, consider Methyl Esterification .

  • Reagent:

    
     in Methanol (14% w/v).
    
  • Reaction: 60°C for 15 mins.

  • Result: Converts

    
     to 
    
    
    
    .
  • MS Effect: Eliminates negative charge capability. Drastically increases ESI(+) signal.

  • New Fragment: Loss of Methanol (32 Da) becomes the primary neutral loss.

Workflow Comparison Diagram

MethodSelection Start Start: Thiazole Propanoic Acid Analysis Goal Define Analytical Goal Start->Goal Quant Goal: Quantitation (PK/PD) Goal->Quant Struct Goal: Structure ID / Metabolites Goal->Struct PathA Path A: Direct ESI(-) Target: [M-H-44]- Quant->PathA High Sensitivity PathB Path B: Direct ESI(+) Target: Ring Fragments Struct->PathB Rich Spectra PathC Path C: Derivatization Target: Methyl Ester Struct->PathC If Signal Low

Caption: Method selection strategy based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Carboxylic Acids." NIST Chemistry WebBook, SRD 69.[Link]

  • Mazur, D. M., et al. (2023). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules, 28(3), 977. [Link]

  • Kuhnert, N., et al. (2007). "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.[1] [Link]

  • Gross, J. H. (2011).Mass Spectrometry: A Textbook. Springer. (Reference for general McLafferty and ESI mechanisms).

Sources

A Comparative Guide to the Crystal Structure Analysis of N-Substituted 2-Aminothiazoles: From Diffraction to Insight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional materials.[1][2] The precise three-dimensional arrangement of atoms and molecules within the crystalline solid-state, known as the crystal structure, dictates many of a substance's critical properties, including solubility, stability, bioavailability, and solid-state reactivity. Consequently, a thorough understanding of the crystal structure of N-substituted 2-aminothiazoles is paramount for rational drug design and the development of new materials with tailored functionalities.

This guide provides an in-depth comparative analysis of the crystal structures of N-substituted 2-aminothiazoles. We will explore how various substituents at the N-position influence crystal packing and intermolecular interactions, offering insights into the principles of crystal engineering for this important class of compounds. Furthermore, we will delve into the experimental and computational methodologies for crystal structure determination, providing a robust framework for researchers in the field.

The Decisive Role of the N-Substituent in Crystal Packing

The nature of the substituent attached to the 2-amino group of the thiazole ring plays a pivotal role in directing the supramolecular assembly of these molecules in the solid state. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions, governed by the size, shape, and electronic properties of the N-substituent, gives rise to a diverse array of crystal packing motifs.

A series of molecular adducts of 2-aminothiazole derivatives with carboxylic acids have been shown to exhibit consistent hydrogen-bonding patterns, predominantly forming R2(2)(8) graph set dimer associations between the carboxylate groups and the amine/heterocyclic nitrogen sites.[3][4][5] This highlights the robustness of this particular supramolecular synthon.

In contrast, the introduction of different N-aryl substituents can lead to varied packing arrangements. For instance, in a study of N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, the molecules form polymeric N–H⋯N hydrogen-bonded zigzag tapes.[6] Conversely, the crystal structure of a related compound with a pyrazin-2-yl substituent at the 4-position features nearly planar centrosymmetric N–H⋯N hydrogen-bonded dimers that are further organized into a π-π stacked layered structure.[6] These examples underscore the subtle yet significant influence of the N-substituent on the resulting supramolecular architecture.

The presence of electron-withdrawing or electron-donating groups on an N-aryl substituent can further modulate the intermolecular interactions. Electron-withdrawing groups can enhance the acidity of the N-H proton, leading to stronger hydrogen bonds, while bulky substituents can sterically hinder certain packing arrangements and favor others.[7][8]

Table 1: Comparison of Intermolecular Interactions in N-Substituted 2-Aminothiazole Crystal Structures

N-SubstituentDominant Intermolecular InteractionsResulting Supramolecular MotifReference(s)
UnsubstitutedN-H···N hydrogen bondsDimer formation[9]
BenzoylN-H···O=C hydrogen bonds, π-π stackingExtended chains or sheets[10]
4-Methylpyridin-2-ylN-H···N (pyridine) hydrogen bondsZigzag tapes[6]
(with 4-pyrazin-2-yl)N-H···N (pyrazine) hydrogen bonds, π-π stackingLayered structure of dimers[6]
Co-crystallized with carboxylic acidsN-H···O (carboxylate), O-H···N (thiazole)R2(2)(8) graph set dimers[3][4][5]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid.[11] This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as the details of intermolecular interactions.

Experimental Workflow: A Step-by-Step Protocol

The process of determining a crystal structure by SCXRD can be broken down into several key stages, each requiring careful execution and a solid understanding of the underlying principles.

SCXRD Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection High-quality single crystal Mounting Mounting Crystal Selection->Mounting Diffractometer Diffractometer Mounting->Diffractometer On goniometer Data Collection Strategy Data Collection Strategy Diffractometer->Data Collection Strategy X-ray diffraction Data Reduction Data Reduction Data Collection Strategy->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution hkl file Structure Refinement (SHELXL) Structure Refinement (e.g., SHELXL) Structure Solution->Structure Refinement (SHELXL) Initial model Structure Analysis (PLATON) Structure Analysis (e.g., PLATON) Structure Refinement (SHELXL)->Structure Analysis (PLATON) Validation (checkCIF) Validation (e.g., checkCIF) Structure Analysis (PLATON)->Validation (checkCIF) Geometric analysis Database Deposition Database Deposition Validation (checkCIF)->Database Deposition CIF file

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth: The Critical First Step The success of an SCXRD experiment is critically dependent on the quality of the single crystal. Several methods can be employed to grow crystals suitable for diffraction, typically aiming for well-formed crystals with dimensions of 0.1-0.3 mm.[12][13][14][15]

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals begin to form. This is a widely used and often effective technique for organic molecules.[12][14]

  • Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. This method is particularly useful when only small amounts of material are available.[14]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids.[12]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.[14]

2. Data Collection: Capturing the Diffraction Pattern A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffracted beams are recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

3. Structure Solution and Refinement: From Data to a Model The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental data using least-squares methods, most commonly with software packages like SHELXL.[16][17][18][19] Refinement involves adjusting atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed structure factors.

4. Structure Analysis and Validation: Ensuring Quality and Gaining Insight Once the refinement is complete, the final crystal structure is analyzed to extract detailed geometric information, such as bond lengths, angles, and intermolecular contacts. Software like PLATON is widely used for this purpose, and also for identifying and analyzing hydrogen bonds and other non-covalent interactions.[20][21][22][23][24] The quality of the final structure is assessed using various metrics and validated using tools like the IUCr's checkCIF service.

Alternative and Complementary Techniques

While SCXRD is the definitive method for crystal structure determination, other techniques provide valuable and often complementary information about the solid-state properties of N-substituted 2-aminothiazoles.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials. Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

Comparison of SCXRD and PXRD

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single crystal (0.1-0.3 mm)Polycrystalline powder
Information Obtained Precise 3D atomic coordinates, bond lengths, angles, absolute configurationCrystal system, unit cell parameters, phase identification, crystallinity
Primary Application Ab initio structure determinationPhase identification, quality control, polymorphism screening
Advantages Unambiguous structure determinationRapid analysis, less stringent sample requirements
Limitations Difficult and time-consuming to grow suitable crystalsPeak overlap can make ab initio structure solution challenging for complex molecules
Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR is a powerful technique for probing the local atomic environment in solid materials. It is particularly useful for studying polymorphism, as different crystal forms of the same compound will often exhibit distinct ssNMR spectra. ssNMR can also provide information about molecular dynamics and intermolecular interactions.

In recent years, a synergistic approach combining ssNMR, SCXRD, and computational methods has emerged as a powerful strategy for comprehensive solid-state characterization.[25][26][27][28] For example, ssNMR can be used to verify the bulk purity of a sample for which a single crystal structure has been determined, or to help solve a crystal structure from powder diffraction data by providing information about the number of crystallographically independent molecules in the asymmetric unit.

Conclusion

The crystal structure of N-substituted 2-aminothiazoles is a critical determinant of their physicochemical properties and, consequently, their performance in various applications. This guide has highlighted the profound influence of the N-substituent on the supramolecular assembly of these compounds, showcasing the principles of crystal engineering in this important chemical space. A detailed understanding of the experimental workflow of single-crystal X-ray diffraction, the gold standard for structure determination, empowers researchers to obtain high-quality structural data. Furthermore, the integration of complementary techniques such as powder X-ray diffraction and solid-state NMR provides a more complete picture of the solid-state landscape of these versatile molecules. By leveraging these analytical tools and the principles outlined in this guide, researchers can accelerate the rational design and development of novel 2-aminothiazole-based drugs and materials with optimized properties.

References

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  • de la Torre, A., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(14), 2089-2095. [Link]

  • de la Torre, A., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(14), 2089-2095. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid

Version: 1.0 | Status: Research Use Only (RUO) Audience: Chemical Safety Officers, Senior Researchers, Drug Discovery Scientists[1]

Part 1: Executive Safety Summary & Chemical Identity

Compound Overview: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is a functionalized amino acid derivative featuring a thiazole heterocycle coupled to an alanine backbone.[1][2] As a specialized research intermediate, specific toxicological data (LD50) may be sparse in public registries. Therefore, Universal Precautionary Protocols must be applied, treating the substance as a potential bioactive agent with irritant and acute toxicity properties derived from its pharmacophores (aminothiazoles).

Chemical Structure & Logic:

  • Core Scaffold: Propanoic acid (Alanine derivative)

    
    Acidic, potential for zwitterionic solid state.[1][2]
    
  • Pharmacophore: 2-Amino-4-methylthiazole

    
    Known irritant, potential sensitizer, biologically active (kinase/enzyme inhibition potential).[1][2]
    

GHS Hazard Classification (Derived via Functional Group Analysis):

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Conservative estimate based on aminothiazole precursors).[2]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation (High risk if handled as dust).[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on minimum standards. This matrix is designed to prevent sensitization and systemic exposure during synthesis or bioassay preparation.

Category Requirement Technical Specification / Rationale
Respiratory N95 / P2 (Minimum) Solid State: Use N95 for weighing < 1g.[1][2] Solution/Scale-up: Use Half-face respirator with OV/AG/P100 cartridges if generating aerosols or heating.[1][2]
Hand Protection Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (Extended Cuff, 5-8 mil).[1][2] Rationale: Thiazoles can permeate thin latex; double nitrile provides breakthrough protection > 4 hours.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders.[1] Unvented chemical goggles prevent airborne dust entry into the lacrimal duct.
Body Defense Lab Coat + Apron Standard cotton/poly lab coat.[1] Add a Tyvek® sleeve or apron if handling quantities > 100 mg to prevent cuff contamination.[1]
Engineering Fume Hood (Class II) Mandatory. All open-vessel manipulations must occur within a certified hood with face velocity > 100 fpm.[1][2]

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Safe Weighing & Solubilization

Objective: Prepare a stock solution while minimizing particulate dispersion.[1][2]

  • Preparation:

    • Decontaminate the balance area before starting.

    • Place a static-dissipative mat or damp paper towel inside the balance draft shield to trap stray particles.[1][2]

  • Weighing:

    • Tare a pre-labeled amber glass vial (thiazoles can be light-sensitive).[1][2]

    • Transfer solid using a disposable anti-static spatula.

    • Critical: Do not return excess solid to the source container. Dispose of excess as solid hazardous waste.

  • Solubilization:

    • Solvent Choice: Likely soluble in DMSO or Methanol .[1][2] Sparingly soluble in water unless pH adjusted.

    • Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

    • Vortex inside the fume hood. Do not sonicate in an open bath (creates aerosols); use a cup horn or seal tightly.[2]

Workflow 2: Reaction Setup (Synthesis/Derivatization)

Objective: Coupling or modification of the carboxylic acid/amine.[1][2]

  • Stoichiometry Check: Calculate equivalents based on the Molecular Weight (~186.23 g/mol ).

  • Addition:

    • If using as a nucleophile (amine end): Add base (e.g., DIPEA) last to initiate.[2]

    • If activating the acid (e.g., EDC/NHS): Keep temperature at 0°C initially to prevent decarboxylation or side reactions common with thiazole-acetic acid derivatives.[1][2]

  • Quenching:

    • Neutralize reaction mixtures to pH 7 before workup to prevent formation of volatile aminothiazole species.

Part 4: Risk Assessment & Decision Logic (Visualization)

Figure 1: Safe Handling & Exposure Response Workflow This diagram outlines the decision logic for handling unknown/research-grade thiazole derivatives.

SafetyWorkflow Start Start: Handling 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Powder Liquid Solution / Oil FormCheck->Liquid Stock Soln Engineering Mandatory: Fume Hood + Static Control Solid->Engineering PPE_Liquid PPE: Nitrile Gloves + Safety Glasses Liquid->PPE_Liquid PPE_Solid PPE: N95/P100 + Double Nitrile + Goggles Engineering->PPE_Solid Solubilization Dissolve (DMSO/MeOH) PPE_Solid->Solubilization PPE_Liquid->Solubilization Spill Accidental Spill? Solubilization->Spill CleanSolid Wet Wipe Method (No Sweeping) Spill->CleanSolid Solid Spill CleanLiq Absorb with Vermiculite -> Bag Spill->CleanLiq Liquid Spill Disposal Disposal: High-Temp Incineration (Stream C) Spill->Disposal No Spill CleanSolid->Disposal CleanLiq->Disposal

Caption: Operational logic for handling thiazole-amino acid derivatives, emphasizing dust control and spill response.

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: If >1g of powder is dispersed outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Solid Spill: Do NOT sweep. Cover with wet paper towels (soaked in water or ethanol) to dampen, then wipe up. This prevents dust generation.[3][5]

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer.[2]

Disposal Protocol
  • Segregation: Classify as "Organic Solid - Toxic/Irritant".

  • Container: High-density polyethylene (HDPE) or amber glass.[1][2]

  • Labeling: Must explicitly state: "Contains Thiazole Derivative - Potential Sensitizer."[1][2]

  • Destruction: High-temperature incineration is required to break down the thiazole ring and prevent environmental accumulation.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Amino-4-methylthiazole (Precursor Hazard Analysis). National Library of Medicine. [Link]

  • ECHA. (2024).[1][2] Registration Dossier: Thiazole. European Chemicals Agency. [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.